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  • Product: 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
  • CAS: 1189943-91-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

An In-depth Technical Guide to the Pharmacokinetic Profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride Preamble: Navigating the Unknowns in Early Drug Discovery In the realm of drug development, understandin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Preamble: Navigating the Unknowns in Early Drug Discovery

In the realm of drug development, understanding the journey of a new chemical entity (NCE) through the body is paramount. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, a novel molecule with potential therapeutic applications. It is crucial to note that as of the writing of this document, specific pharmacokinetic data for this compound is not publicly available. Therefore, this guide is presented as a prospective, yet scientifically rigorous, roadmap for researchers and drug development professionals. By leveraging established principles of drug metabolism and pharmacokinetics (DMPK) and drawing parallels with structurally similar compounds, we will outline a robust strategy to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule.

The structural features of 3-Methyl-4-(pyrrolidin-1-yl)aniline—namely the aniline core and the pyrrolidine ring—suggest several metabolic pathways and pharmacokinetic behaviors that warrant thorough investigation.[1][2] This guide is designed to be a living document, a starting point for a comprehensive investigation that will ultimately define the compound's clinical potential.

Part 1: Foundational Physicochemical and In Vitro Profiling

A solid understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacokinetic study. These properties govern its behavior in biological systems and inform the design of subsequent in vitro and in vivo experiments.

Predicted Physicochemical Properties

While experimental data is pending, computational tools can provide valuable initial estimates of key parameters.

ParameterPredicted Value/RangeImplication for Pharmacokinetics
pKa Basic (aniline nitrogen): 4-5Basic (pyrrolidine nitrogen): 9-10Influences solubility and absorption at different physiological pH values. The presence of two basic centers will result in significant ionization.
LogP/LogD 1-3Suggests moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability.
Aqueous Solubility pH-dependentExpected to be higher at lower pH due to the basic nature of the molecule. The dihydrochloride salt form enhances aqueous solubility.
In Vitro ADME Assays: The First Look at Biological Fate

In vitro assays are indispensable for early-stage characterization of a compound's DMPK properties. They are cost-effective, have high throughput, and provide critical data to guide further studies.

The primary objective is to determine the intrinsic clearance (CLint) of the compound, which reflects its susceptibility to metabolic breakdown.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in a suitable organic solvent (e.g., DMSO) at 1 mM.

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLMs (final concentration 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) = 0.693/k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Causality Behind Experimental Choices:

  • Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures its continuous supply throughout the incubation.

  • LC-MS/MS: This analytical technique provides the necessary sensitivity and selectivity to quantify the compound in a complex biological matrix.[3]

It is critical to assess whether the compound inhibits major CYP isoforms, as this can lead to drug-drug interactions (DDIs).

Experimental Protocol: CYP Inhibition Assay (Fluorescent Probe-Based)

  • Incubation Setup:

    • In a 96-well plate, combine phosphate buffer, HLMs, a specific fluorescent probe substrate for a CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

    • Include a positive control inhibitor for each isoform.

  • Reaction Initiation and Termination:

    • Pre-incubate at 37°C.

    • Initiate the reaction with the NADPH-regenerating system.

    • After a set incubation time, stop the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence of the metabolite formed from the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition).

The extent of binding to plasma proteins influences the free (unbound) concentration of a drug, which is the pharmacologically active portion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation:

    • Prepare the RED device by adding the test compound to plasma in the sample chamber.

    • Add buffer to the buffer chamber.

  • Incubation:

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.

Part 2: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the compound behaves in a whole organism.

Study Design for a Rodent PK Study
  • Animal Model: Sprague-Dawley rats are a common choice for initial PK studies.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered to determine clearance, volume of distribution, and half-life.

    • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is given by gavage to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Serial blood samples are collected at specific time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is harvested and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A robust and validated bioanalytical method is crucial for accurate quantification of the drug in plasma samples.

Key Method Parameters:

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for plasma samples.

Pharmacokinetic Parameter Calculation

Non-compartmental analysis of the plasma concentration-time data will yield the following key parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Oral bioavailability, the fraction of the oral dose that reaches systemic circulation.

Part 3: Unraveling the Metabolic Pathways

Identifying the metabolic fate of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites.

Hypothesized Metabolic Pathways

Based on its chemical structure, several metabolic transformations are plausible:

  • Phase I Metabolism:

    • N-Oxidation of the Aniline Nitrogen: A common pathway for aromatic amines, potentially leading to hydroxylamine or nitroso derivatives.[4]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring.

    • Oxidation of the Pyrrolidine Ring: This can lead to the formation of a lactam or ring-opening.[5]

    • Oxidation of the Methyl Group: Conversion of the methyl group to a hydroxymethyl group and further to a carboxylic acid.

    • N-Dealkylation (less likely for pyrrolidine): While possible, the cyclic nature of the pyrrolidine makes this less favorable than for linear alkylamines.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites or directly to the aniline nitrogen.

    • Sulfation: Conjugation of a sulfo group to hydroxylated metabolites.

    • N-Acetylation: Acetylation of the aniline nitrogen is a known metabolic pathway for aniline derivatives.[6]

Experimental Approach for Metabolite Identification
  • In Vitro: Incubate the compound with human liver microsomes and hepatocytes.

  • In Vivo: Analyze plasma, urine, and feces samples from the animal PK studies.

  • Analytical Technique: Use high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap MS, to determine the elemental composition of potential metabolites and perform fragmentation analysis (MS/MS) to elucidate their structures.

Part 4: Visualizing the Workflow and Pathways

Clear visualization of experimental workflows and potential metabolic pathways is essential for understanding and communicating the scientific strategy.

General Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro Profiling cluster_1 In Vivo Studies cluster_2 Metabolite Identification cluster_3 Data Integration & Interpretation a Physicochemical Properties b Metabolic Stability (Microsomes, Hepatocytes) a->b c CYP Inhibition & Induction b->c k PBPK Modeling (Optional) b->k d Plasma Protein Binding c->d e Animal PK Study (IV & PO) d->e d->k g Excretion Studies e->g h In Vitro & In Vivo Sample Analysis (HRMS) e->h j PK Parameter Calculation e->j f Bioanalytical Method Development (LC-MS/MS) f->e g->h i Structure Elucidation h->i l Overall PK Profile & DDI Risk Assessment i->l j->k j->l k->l

Caption: A comprehensive workflow for the pharmacokinetic profiling of a novel compound.

Hypothesized Metabolic Pathways of 3-Methyl-4-(pyrrolidin-1-yl)aniline

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-Methyl-4-(pyrrolidin-1-yl)aniline M1 N-Oxide Parent->M1 N-Oxidation M2 Aromatic Hydroxylation Parent->M2 Hydroxylation M3 Pyrrolidine Oxidation (Lactam) Parent->M3 Oxidation M4 Methyl Group Oxidation Parent->M4 Oxidation M5 N-Acetylation Parent->M5 NATs M6 Glucuronide Conjugate M2->M6 UGTs M7 Sulfate Conjugate M2->M7 SULTs M4->M6 UGTs

Caption: Potential Phase I and Phase II metabolic pathways for the title compound.

Part 5: Data Integration and Future Directions

The culmination of these studies will be a comprehensive pharmacokinetic profile of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. This data is not an endpoint but rather a critical dataset that informs crucial decisions in the drug development process.

  • Human Dose Prediction: The data from preclinical species, combined with in vitro human data, can be used in allometric scaling or physiologically based pharmacokinetic (PBPK) models to predict the human pharmacokinetic profile and guide the selection of first-in-human doses.

  • Drug-Drug Interaction Risk: The in vitro CYP inhibition and induction data will provide a clear indication of the compound's potential to cause DDIs, a key consideration for clinical development.

  • Formulation Development: The oral bioavailability data will guide formulation scientists in developing an optimal oral dosage form.

References

  • Miura, T., Uehara, S., Shimizu, M., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 59(4), 437-445. Available from: [Link]

  • Miura, T., Uehara, S., Shimizu, M., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 59(4), 437-445. Available from: [Link]

  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate. Available from: [Link]

  • Gajewska, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7552. Available from: [Link]

  • El-Alfy, A., et al. (1995). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Drug Metabolism and Disposition, 23(11), 1247-1252. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • ECHA. (n.d.). 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Meyer, M. R., et al. (2014). The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n). Drug Testing and Analysis, 6(7-8), 746-756. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available from: [Link]

  • Lee, H., et al. (2023). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Forensic Science International, 350, 111776. Available from: [Link]

  • ChemSrc. (2025). 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. Available from: [Link]

  • NextSDS. (n.d.). 3-Methyl-4-(pyrrolidin-1-yl)aniline — Chemical Substance Information. Available from: [Link]

  • D’Errico, S., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(13), 4257. Available from: [Link]

  • Kiec-Kononowicz, K., et al. (2021). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. ChemistryOpen, 10(1), 58-71. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (2014). Guideline on drug interaction for drug development and appropriate provision of information. Available from: [Link]

  • Yasuhara, M. (2009). Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. Available from: [Link]

  • Gatiatulin, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7000. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability of Pyrrolidin-1-yl Aniline Salts in Aqueous Solution: A Mechanistic and Experimental Guide

Executive Summary Pyrrolidin-1-yl aniline derivatives (e.g., 2-(pyrrolidin-1-yl)aniline) are highly valued synthetic intermediates and pharmacophores, particularly in the development of CNS therapeutics such as Kv7.2 cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidin-1-yl aniline derivatives (e.g., 2-(pyrrolidin-1-yl)aniline) are highly valued synthetic intermediates and pharmacophores, particularly in the development of CNS therapeutics such as Kv7.2 channel modulators[1]. However, formulating these weakly basic diamine systems into thermodynamically stable pharmaceutical salts presents a significant physicochemical challenge. This whitepaper provides an in-depth mechanistic framework for understanding the solution-state stability of these salts, focusing on the critical risk of disproportionation. By detailing the causality between counterion selection, solubility products ( Ksp​ ), and the maximum stability pH ( pHmax​ ), this guide establishes a self-validating experimental protocol to ensure robust formulation development.

The Chemical Context: Basicity and the ΔpKa​ Rule

The pyrrolidin-1-yl aniline scaffold contains two nitrogen atoms: a primary aniline amine and a tertiary pyrrolidine amine. Because the lone pair of the pyrrolidine nitrogen is delocalized into the aromatic π -system, its basicity is significantly attenuated compared to standard aliphatic pyrrolidines. Consequently, the molecule acts as a weak base (estimated pKa​≈4.5−5.5 ).

To form a stable salt, the ΔpKa​ rule dictates that the pKa​ of the basic active pharmaceutical ingredient (API) must exceed the pKa​ of the counterion acid by at least 3 units[2]. For pyrrolidin-1-yl aniline, weak organic acids (e.g., acetic acid) are insufficient. Strong acids such as hydrochloric acid ( pKa​=−6.0 ), methanesulfonic acid ( pKa​=−1.9 ), or p-toluenesulfonic acid ( pKa​=−2.8 ) are mandatory to drive the protonation equilibrium forward.

Thermodynamic Principles of Salt Stability

Even when a salt is successfully crystallized, its stability in an aqueous solution is governed by a multiphasic mass action equilibrium. The most critical failure mode for weakly basic salts in solution is disproportionation —the spontaneous conversion of the ionized salt back into its poorly soluble free base[2].

The Role of pHmax​

The physical stability of a salt in solution is strictly bounded by pHmax​ . This is the critical pH threshold at which the solubility of the ionized salt equals the intrinsic solubility of the free base[3].

  • Below pHmax​ : The salt is the thermodynamically stable solid phase.

  • Above pHmax​ : The free base becomes the less soluble species and precipitates, driving continuous dissolution of the salt until it is entirely disproportionated.

As a Senior Application Scientist, I frequently observe formulation failures stemming from the misconception that higher salt solubility is always better. In reality, achieving a higher pHmax​ (which widens the stability window) requires a careful balance. Salts with excessively high Ksp​ values (hyper-soluble salts) are paradoxically more susceptible to disproportionation because their pHmax​ is shifted to a lower, more acidic value[2].

G SolidSalt Solid Salt (BH+ A-) DissolvedIons Dissolved Ions (BH+ + A-) SolidSalt->DissolvedIons Dissolution (Ksp) SolidBase Solid Free Base (B) SolidSalt->SolidBase Disproportionation (pH > pHmax) FreeBaseSol Free Base in Solution (B + H+) DissolvedIons->FreeBaseSol Deprotonation (Ka) FreeBaseSol->SolidBase Precipitation (S0)

Thermodynamic cycle of salt dissolution and disproportionation.

Physicochemical Profiling and Data Presentation

To illustrate the causality between counterion selection and thermodynamic stability, Table 1 summarizes the physicochemical parameters of representative pyrrolidin-1-yl aniline salts.

Table 1: Thermodynamic Parameters of Pyrrolidin-1-yl Aniline Salts (Note: Data represents typical behavior for this weakly basic diamine class)

Salt FormCounterion pKa​ ΔpKa​ Relative Ksp​ Estimated pHmax​ Disproportionation Risk
Free Base N/AN/AN/AN/AN/A
Hydrochloride -6.011.5High6.2Moderate ( δ -type prone)
Mesylate -1.97.4Very High5.8High ( δ -type)
Tosylate -2.88.3Low7.5Low ( μ -type)

Key Insight: The Tosylate salt exhibits a lower Ksp​ due to stronger π−π stacking and hydrophobic interactions in the crystal lattice. This lower solubility pushes the pHmax​ to 7.5, classifying it as a μ -type (microclimate stable) salt that resists spontaneous disproportionation in pure water[4]. Conversely, the highly soluble Mesylate salt acts as a δ -type salt, prone to rapid free-basing.

Experimental Methodologies: Self-Validating Protocols

To rigorously classify a pyrrolidin-1-yl aniline salt, a self-validating workflow must be employed. Relying solely on theoretical calculations is dangerous due to unpredictable activity coefficients in concentrated solutions. The following protocol maps the phase-solubility variance and confirms solid-state integrity empirically[3].

Workflow Step1 1. Salt Synthesis Equimolar API & Acid Step2 2. Slurry Preparation Excess Solid in Aqueous Media Step1->Step2 Step3 3. pH & Solubility Profiling Alkalimetric Titration Step2->Step3 Step4 4. Solid-Phase Isolation Centrifugation & Filtration Step3->Step4 Step5 5. XRPD Verification Confirm Salt vs. Free Base Step4->Step5

Step-by-step experimental workflow for salt stability profiling.

Protocol: Determination of pHmax​ via Alkalimetric Titration

Objective: To empirically determine the pHmax​ and assess the disproportionation risk of the selected salt in aqueous media.

Step 1: Preparation of the Saturated System

  • Weigh 500 mg of the pyrrolidin-1-yl aniline salt into a temperature-controlled glass vessel (25.0 ± 0.1 °C).

  • Add 10 mL of HPLC-grade water to create a dense suspension (slurry). Causality: The presence of excess solid ensures the system remains at a true thermodynamic equilibrium, buffering against localized depletion.

Step 2: Alkalimetric Titration and Equilibration

  • Insert a calibrated micro-pH probe into the slurry. Record the initial pH (the natural pHsalt​ ).

  • Titrate the suspension with 0.1 M NaOH in 50 μ L increments.

  • After each addition, allow the system to equilibrate for 24 hours under constant agitation. Causality: Kinetic dissolution and precipitation rates can mask true thermodynamic endpoints. A 24-hour equilibration ensures the Gibbs free energy of the multiphasic system has fully minimized[3].

Step 3: Supernatant Analysis

  • Extract a 200 μ L aliquot of the suspension and centrifuge at 15,000 rpm for 10 minutes through a 0.22 μ m PTFE filter.

  • Dilute the supernatant in the mobile phase and quantify the total dissolved API concentration using RP-HPLC at 254 nm.

Step 4: Solid-State Verification (Orthogonal Validation)

  • Harvest the remaining solid from the slurry via vacuum filtration.

  • Dry the solid gently under a stream of nitrogen. Causality: Heat drying can induce hydration state shifts or thermal degradation, invalidating the phase analysis.

  • Analyze the solid using X-ray Powder Diffraction (XRPD).

Interpretation: The pH at which the XRPD pattern transitions from the characteristic peaks of the salt to the free base defines the empirical pHmax​ . If the natural pHsalt​ of the formulation is greater than the measured pHmax​ , the salt will spontaneously disproportionate[3]. Furthermore, excipients in the final dosage form (e.g., magnesium stearate) must be screened to ensure they do not raise the microenvironmental pH above this critical threshold[5].

Conclusion

The thermodynamic stability of pyrrolidin-1-yl aniline salts in solution is not a static property but a dynamic equilibrium dictated by Ksp​ , pKa​ , and environmental pH. By prioritizing counterions that yield moderate solubility (e.g., tosylate) over those that maximize solubility (e.g., mesylate), formulation scientists can elevate the pHmax​ and engineer an intrinsically robust, disproportionation-resistant drug product.

References

  • Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance Source: ACS Molecular Pharmaceutics URL:[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL:[Link]

  • Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmaceutical salt disproportionation solution stability pka (Research Analysis) Source: ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride: From Crystallization to In Silico Modeling

Introduction 3-Methyl-4-(pyrrolidin-1-yl)aniline and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The substituted aniline scaffold is a common mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-4-(pyrrolidin-1-yl)aniline and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The substituted aniline scaffold is a common motif in pharmacologically active agents, and understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. The dihydrochloride salt form is often utilized to improve solubility and stability, but it also introduces specific challenges and considerations for structural analysis.

This technical guide provides a comprehensive framework for the complete structural elucidation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. In the absence of publicly available crystallographic data for this specific molecule (CAS Number: 1189943-91-6), this document serves as a procedural whitepaper, guiding researchers through both the experimental determination of its crystal structure and the computational methods for generating and validating a robust 3D model. The methodologies described herein are grounded in established principles of crystallography and computational chemistry, providing the causal insights necessary for successful implementation.

Part 1: Experimental Determination via Single-Crystal X-ray Diffraction (SCXRD)

The unequivocal determination of a molecule's three-dimensional structure is achieved through Single-Crystal X-ray Diffraction (SCXRD). This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. However, the success of SCXRD is entirely contingent on the initial, and often most challenging, step: the growth of high-quality single crystals.[1]

The Art and Science of Crystallization

For a small organic hydrochloride salt, crystallization is influenced by factors such as solvent polarity, cooling rate, and the presence of impurities.[2][3] The goal is to achieve a state of slow supersaturation, allowing for the orderly arrangement of molecules into a well-defined crystal lattice rather than a rapid precipitation into an amorphous solid or a microcrystalline powder.[2]

Given that ideal crystallization conditions are often unpredictable, a high-throughput screening approach is the most efficient starting point. This involves testing a wide array of solvents and conditions on a small scale.

Methodology:

  • Purity Assessment : Ensure the starting material is of high purity (>95%), as impurities can inhibit crystal growth. Standard techniques like NMR and LC-MS should be used for characterization.

  • Solvent Selection : Prepare a diverse panel of solvents with varying polarities. For a dihydrochloride salt, polar protic and aprotic solvents are good candidates.

  • Plate Setup : In a 96-well microplate, dispense approximately 1-2 mg of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride into each well.

  • Solvent Addition : Add a screening volume (e.g., 100 µL) of each unique solvent or solvent mixture to the wells.

  • Dissolution & Observation : Agitate the plate to encourage dissolution, gently heating if necessary. Observe the solubility at both room temperature and elevated temperatures (e.g., 50 °C).

  • Crystallization Induction : Subject the plate to various crystallization techniques simultaneously (e.g., slow evaporation, slow cooling).

  • Microscopic Inspection : Regularly inspect the wells under a microscope for the formation of single, well-defined crystals. Good crystals should be transparent and free of cracks or defects.[4]

Table 1: Example Crystallization Screening Conditions and Observations

WellSolvent System (v/v)MethodObservation
A1EthanolSlow EvaporationAmorphous precipitate
A2IsopropanolSlow EvaporationMicrocrystalline powder
A3Methanol/Water (9:1)Slow CoolingSmall needles, potential for optimization
A4AcetonitrileVapor Diffusion (Anti-solvent: Diethyl Ether)Formation of clear, prismatic crystals
A5Dimethylformamide (DMF)Slow CoolingOily residue

Based on promising screening results (e.g., Well A4), the vapor diffusion method can be scaled up to produce larger, higher-quality crystals. This technique promotes slow equilibration of solvent and anti-solvent, leading to controlled supersaturation.[3]

Methodology:

  • Preparation : Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., acetonitrile) in a small, open vial.

  • Setup : Place this inner vial inside a larger, sealable jar containing a reservoir of a "poor" or "anti-solvent" (e.g., diethyl ether), in which the compound is insoluble. The anti-solvent should be miscible with the good solvent and more volatile.[5]

  • Sealing : Seal the outer jar tightly to create a closed system.

  • Diffusion : Over time, the volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing slow crystallization.

  • Incubation : Store the setup in a vibration-free location at a constant temperature.

  • Harvesting : Once crystals of suitable size (ideally 0.1-0.25 mm in all dimensions) have formed, carefully harvest them using a nylon loop.[4]

Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the SCXRD experiment can proceed. Modern diffractometers have made this process highly automated.[6]

scxrd_workflow crystal 1. Crystal Mounting (Harvest crystal on loop, flash-cool in N2 stream) diffractometer 2. Diffractometer Setup (Mount on goniometer, center in X-ray beam) crystal->diffractometer data_collection 3. Data Collection (Rotate crystal, collect diffraction patterns) diffractometer->data_collection integration 4. Data Integration (Determine spot intensities and unit cell parameters) data_collection->integration solution 5. Structure Solution (Determine initial atomic positions - e.g., Direct Methods) integration->solution refinement 6. Structure Refinement (Optimize atomic positions and thermal parameters) solution->refinement validation 7. Validation & Output (Check geometry, generate CIF report) refinement->validation

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Causality in the SCXRD Process:

  • Flash-Cooling (Step 1) : The crystal is rapidly cooled to ~100 K to minimize thermal vibrations of the atoms and protect it from radiation damage, resulting in a higher-quality diffraction pattern.[7]

  • Structure Solution (Step 5) : The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to estimate the initial phases of the diffracted X-rays, which allows for the generation of an initial electron density map and, consequently, a preliminary structural model.

  • Structure Refinement (Step 6) : This is an iterative least-squares process where the calculated diffraction pattern from the model is compared to the experimental data. Atomic coordinates and displacement parameters are adjusted to minimize the difference, leading to a highly accurate final structure. The quality of the final model is typically assessed by the R1 value, with values below 5% indicating a very good refinement.

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and is the standard format for deposition in public databases like the Cambridge Structural Database (CSD).[8][9]

Part 2: Computational 3D Modeling and Analysis

When experimental data is unavailable, or to complement it, computational modeling provides a powerful means to predict and analyze the 3D structure of a molecule.[10][11] For 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, this involves generating a plausible 3D conformation and refining its geometry using high-level quantum chemical methods.

Ab Initio 3D Structure Generation

Starting from the 2D chemical structure, an initial 3D model must be generated. This is typically done using molecular mechanics force fields, which are sets of equations and parameters that approximate the potential energy of a molecule.[12][13]

Methodology:

  • 2D to 3D Conversion : Use a chemical drawing program (e.g., ChemDraw, MarvinSketch) to create the 2D structure of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. Most modern chemical informatics software can convert this 2D representation into an initial 3D structure with plausible bond lengths and angles.

  • Conformational Search : The molecule has several rotatable bonds. A conformational search is crucial to explore the potential energy surface and identify low-energy conformers. This can be done using software like OpenEye OMEGA.[6]

  • Energy Minimization : Each generated conformer is subjected to energy minimization using a suitable force field. For a drug-like small molecule, force fields like the Merck Molecular Force Field (MMFF94s) or the General Amber Force Field (GAFF) are appropriate choices.[14] This process adjusts the geometry to find a local energy minimum. The resulting lowest-energy conformer serves as the starting point for quantum mechanical refinement.

Geometry Optimization with Density Functional Theory (DFT)

While force fields are fast, Density Functional Theory (DFT), a quantum chemical method, provides a much more accurate description of the electronic structure and, therefore, the molecular geometry.[15][16] DFT calculations are essential for obtaining a reliable predicted structure.[17]

dft_workflow input 1. Input Structure (Lowest-energy conformer from force field minimization) setup 2. Calculation Setup (Select functional, e.g., B3LYP; Select basis set, e.g., 6-31G(d)) input->setup optimization 3. Geometry Optimization (Iterative calculation to find the minimum energy structure) setup->optimization frequency 4. Frequency Calculation (Confirm true minimum - no imaginary frequencies) optimization->frequency analysis 5. Analysis & Output (Extract optimized coordinates, analyze electronic properties) frequency->analysis

Figure 2: Workflow for DFT-based geometry optimization of a small molecule.

Methodology:

  • Software Selection : Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[15]

  • Input Preparation : Import the coordinates of the lowest-energy conformer from the force field minimization.

  • Method Selection :

    • Functional : The B3LYP hybrid functional is a widely used and robust choice that balances accuracy and computational cost for organic molecules.[17][18]

    • Basis Set : The 6-31G(d) basis set is a good starting point for geometry optimizations of molecules of this size, providing a reasonable description of electron distribution and polarization.[18]

  • Execution : Run the geometry optimization calculation. The software will iteratively solve the electronic structure equations and adjust the atomic positions to minimize the total energy of the molecule.

  • Verification : Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[17]

Table 2: Hypothetical Optimized Geometric Parameters (DFT B3LYP/6-31G(d))

ParameterDescriptionPredicted Value
d(C1-N1)Aniline C-N bond length~1.40 Å
d(N2-C8)Pyrrolidine C-N bond length~1.47 Å
a(C2-C1-N1)Aniline C-C-N bond angle~120.5°
τ(C2-C1-N1-H)Aniline N-H torsion angle~25.0° (non-planar)

Note: These are representative values based on similar structures. Actual calculated values would be generated from the output of the DFT calculation.

Validation of the Computational Model

A computationally derived model must be critically evaluated.[19][20] Validation assesses the degree to which the model accurately represents the real-world molecule.[19]

Validation Strategies:

  • Comparison with Databases : Search the Cambridge Structural Database (CSD) for crystal structures of closely related analogues.[8][9] A comparison of key bond lengths, angles, and torsion angles can provide confidence in the model's geometry.

  • Energy Analysis : Ensure the optimized structure is a true, low-energy minimum. If multiple low-energy conformers exist, their relative energies can be calculated to determine the most probable structure.

  • Experimental Cross-Validation (if possible) : If experimental data other than a crystal structure is available (e.g., NMR, IR spectroscopy), these can be computationally predicted from the optimized structure and compared. For instance, calculated vibrational frequencies from the DFT output can be compared to an experimental IR spectrum.

Conclusion

The structural elucidation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a multi-faceted process that integrates experimental and computational techniques. While single-crystal X-ray diffraction remains the gold standard for unambiguous 3D structure determination, its success hinges on the challenging prerequisite of obtaining high-quality single crystals. This guide outlines systematic protocols for crystallization screening and optimization tailored for organic salts.

In parallel, or in the absence of experimental data, computational chemistry offers a robust pathway to a reliable 3D model. By combining force-field-based conformational analysis with high-level DFT geometry optimization, a detailed and accurate molecular structure can be predicted. The validation of this in silico model against known structural data and principles of chemical bonding is a critical final step. For researchers in drug development and materials science, the application of this dual approach provides the essential structural insights needed to understand molecular properties and guide further discovery efforts.

References

  • Ramezanghorbani, F., & Cui, M. (2019). Force fields for small molecules. In Methods in Molecular Biology (Vol. 2022, pp. 29-47). Humana Press. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Bolton, E. E., Kim, S., & Bryant, S. H. (2011). PubChem3D: Conformer generation. Journal of Cheminformatics, 3(1), 4. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Ramezanghorbani, F., & Cui, M. (2019). Force Fields for Small Molecules. PubMed, 31396898. [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. [Link]

  • University of A Coruña. (n.d.). CSD (Cambridge Structural Database). [Link]

  • Bolton, E., Kim, S., & Bryant, S. H. (2011). PubChem3D: Conformer generation. ResearchGate. [Link]

  • Henninger, H. B., & Reese, S. P. (2013). Validation of Computational Models in Biomechanics. Journal of Biomechanical Engineering, 135(11), 111005. [Link]

  • Pattnaik, G. P., et al. (2020). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Chemistry, 8, 769. [Link]

  • Protheragen. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [Link]

  • ScotChem. (n.d.). 3. Force Fields. [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A. A., & Irfan, A. (2014). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. Journal of the Chilean Chemical Society, 59(1), 2323-2328. [Link]

  • Segovia, J., et al. (2015). Data-Driven Model Validation Across Dimensions. Mathematical Biosciences and Engineering, 12(4), 847-860. [Link]

  • Cheung, E. Y., & Harris, K. D. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 333-341. [Link]

  • Carley, K. M. (1996). Validating Computational Models. SCS TECHNICAL REPORT COLLECTION. [Link]

  • Egon Willighagen. (2008). Small Molecule 3D Coordinates From PubChem. Depth-First. [Link]

  • Fun, H. K., Boonnak, N., & Chantrapromma, S. (2011). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1349(1), 162-165. [Link]

  • CrystalMaker Software Ltd. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. [Link]

  • Staples, R. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8). [Link]

  • Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM, 468(3), 209-221. [Link]

  • National Center for Biotechnology Information. (n.d.). Docs - PubChem. [Link]

  • BenchSci. (2025). What is Ab Initio Modeling: Definition, Methods and Case Study. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1853. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Kumar, S., et al. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. E-Journal of Chemistry, 7(4), 1279-1287. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Institute of Molecular Function. (2002). Protein Secondary Structure Prediction and ab initio 3D Structure Modeling. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem 3D Structure Viewer. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • University of California, San Diego. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • RCSB PDB. (2026). Molecular Graphics Software. [Link]

  • iChemLabs. (n.d.). ChemDoodle 3D | Molecular Modeling and Graphics Software. [Link]

  • Université de Rennes. (n.d.). Guide for crystallization. [Link]

  • Hedman, F. (2020). Forensic Validation of 3D models. Diva-Portal.org. [Link]

  • Shishkina, A. V., et al. (2010). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry, 21(6), 1153-1163. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

  • Bocharov, A. N., et al. (2017). Validation of computational code UST3D by the example of experimental aerodynamic data. Journal of Physics: Conference Series, 815, 012023. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-10. [Link]

  • ShadeCoder. (2026). Ab Initio Protein Structure Prediction: A Comprehensive Guide for 2025. [Link]

  • Biological Modeling. (n.d.). Ab initio Protein Structure Prediction. [Link]

  • Pedersen, J. T., & Moult, J. (1997). Ab initio structure prediction for small polypeptides and protein fragments using genetic algorithms. Proteins, 29(4), 454-464. [Link]

Sources

Protocols & Analytical Methods

Method

How to use 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in cross-coupling reactions

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride Introduction & Structural Analysis 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS: 11...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

Introduction & Structural Analysis

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS: 1189943-91-6) is a highly valued building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Structurally, it presents a dual-amine system: a primary aniline (the desired nucleophile for C–N cross-coupling) and a tertiary pyrrolidine ring (an electron-donating group that increases the nucleophilicity of the aniline).

However, its presentation as a dihydrochloride salt introduces significant stoichiometric and mechanistic complexities during palladium-catalyzed Buchwald-Hartwig aminations[1]. This guide details the causal relationships between substrate structure, ligand selection, and base stoichiometry to ensure reproducible, high-yielding cross-coupling reactions.

Mechanistic Insights: Causality in Experimental Design

The "Salt Penalty" and Base Stoichiometry

The most common point of failure when utilizing aniline dihydrochloride salts in cross-coupling is inadequate base stoichiometry. The Buchwald-Hartwig catalytic cycle requires a strong base (e.g., NaOtBu, LHMDS, or Cs₂CO₃) to deprotonate the palladium(II) amine complex, facilitating reductive elimination.

When using a dihydrochloride salt, the first two equivalents of base are entirely consumed to neutralize the HCl and liberate the free aniline. If a standard 1.2–1.5 equivalents of base is used, the reaction medium remains acidic, completely inhibiting the formation of the Pd(II) amido complex [2].

  • Causality Rule : For every 1.0 equivalent of the dihydrochloride salt, you must add 2.0 equivalents of base for neutralization + 1.5 equivalents of base for the catalytic cycle (Total = 3.5 equivalents minimum).

Ligand Selection: Overcoming the Pyrrolidine Trap

The pyrrolidine moiety is a tertiary amine. While it does not undergo arylation, its lone pair can coordinate to the active Pd(0) or Pd(II) center, creating an off-cycle, catalytically dead resting state. To prevent this, bulky dialkylbiaryl monophosphine ligands are mandatory. Ligands such as BrettPhos or GPhos possess extreme steric bulk that physically blocks the tertiary pyrrolidine nitrogen from coordinating to the metal center, while their electron-rich nature accelerates both oxidative addition and reductive elimination [3, 4].

BuchwaldHartwig A Pre-Catalyst (BrettPhos Pd G3) B Active Pd(0)L Complex A->B Activation C Oxidative Addition (Aryl Halide) B->C Ar-X D Amine Coordination (Aniline Free Base) C->D Nucleophilic Attack E Deprotonation (Base > 3.5 eq) D->E HCl Neutralization F Reductive Elimination (Diarylamine) E->F C-N Bond Formation F->B Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle tailored for 3-Methyl-4-(pyrrolidin-1-yl)aniline.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.2 eq) with a model unactivated aryl chloride (1.0 eq). The data illustrates the critical nature of base equivalents and ligand choice.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv to Ar-X)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene100< 5% (Salt penalty)
2Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (4.2)Toluene10035% (Pd poisoning)
3Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (4.2)1,4-Dioxane10068%
4BrettPhos Pd G3 (2%)BrettPhos (2%)NaOtBu (4.2)1,4-Dioxane90> 95%
5GPhos Pd G4 (2%)GPhos (2%)LHMDS (4.2)THF65> 98%

Note: In Entries 4 and 5, the use of a pre-catalyst (G3/G4) ensures the active Pd(0) species is generated without requiring the aniline to act as a reducing agent, which is a common failure point in highly functionalized substrates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an in-process LC-MS check after the neutralization step, the scientist can verify that the "salt penalty" has been resolved before the catalytic cycle initiates.

ExpWorkflow Step1 1. Salt Neutralization (NaOtBu, 4.2 eq total) Step2 2. LC-MS Validation (Confirm Free Base) Step1->Step2 Step3 3. Catalyst Addition (BrettPhos Pd G3) Step2->Step3 Step4 4. Cross-Coupling (90°C, 1,4-Dioxane) Step3->Step4 Step5 5. Aqueous Workup (Remove NaCl/tBuOH) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow with integrated validation checkpoints.

Step-by-Step Methodology:

Reagents Required:

  • Aryl Halide: 1.0 mmol

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride: 1.2 mmol (299 mg)

  • BrettPhos Pd G3 Precatalyst: 0.02 mmol (18 mg, 2 mol%)

  • BrettPhos Ligand: 0.02 mmol (11 mg, 2 mol%)

  • Sodium tert-butoxide (NaOtBu): 4.2 mmol (404 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Procedure:

  • Preparation & Neutralization : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.2 mmol) and NaOtBu (4.2 mmol).

  • Degassing : Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition : Add 5.0 mL of anhydrous 1,4-Dioxane. Stir vigorously at room temperature for 15 minutes. Validation Checkpoint: The suspension will change color/texture as the free base is liberated and NaCl precipitates. An aliquot can be checked via TLC/LC-MS to confirm the presence of the free aniline.

  • Catalyst & Electrophile Addition : Briefly open the flask under a positive flow of Argon. Add the Aryl Halide (1.0 mmol), BrettPhos Pd G3 (2 mol%), and BrettPhos ligand (2 mol%).

  • Reaction Execution : Seal the flask and heat to 90 °C in a pre-heated oil bath or heating block. Stir vigorously for 2–12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup : Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Aqueous Wash : Transfer the filtrate to a separatory funnel. Wash with water (2 × 10 mL) to remove residual tert-butanol and salts. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine product.

Troubleshooting Guide

  • Issue: Rapid formation of Palladium Black (within 10 minutes) and no product.

    • Causality: The active Pd(0) species has aggregated due to failed oxidative addition or ligand stripping. The pyrrolidine ring may be competing for the metal center.

    • Solution: Switch to a more sterically demanding ligand (e.g., GPhos) or lower the reaction temperature to 65 °C using THF as a solvent [4].

  • Issue: High recovery of starting materials; no Pd black formed.

    • Causality: The base was entirely consumed by ambient moisture or the dihydrochloride salt, leaving the reaction too acidic to proceed.

    • Solution: Perform a pre-free-basing step. Dissolve the aniline salt in DCM, wash with 1M NaOH, dry, and concentrate to isolate the free base prior to setting up the cross-coupling. Reduce NaOtBu to 1.5 equivalents.

  • Issue: Dehalogenation of the Aryl Halide.

    • Causality: β-hydride elimination is outcompeting reductive elimination.

    • Solution: Increase the concentration of the reaction (reduce solvent volume by half) to force the bimolecular amine coordination step, or switch to a more electron-rich ligand to accelerate reductive elimination [3].

References

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry (2007). URL: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society (2015). URL: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society / NIH Public Access (2014). URL: [Link]

Application

Application Note: 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale In the l...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted therapeutics, substituted anilines serve as foundational building blocks for assembling complex pharmacophores, particularly in the development of kinase inhibitors. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a highly specialized pharmaceutical intermediate frequently utilized in the synthesis of bis-anilino pyrimidine scaffolds targeting Focal Adhesion Kinase (FAK) and Rho-associated protein kinase (ROCK)[1][2].

As a Senior Application Scientist, I emphasize that the selection of this specific building block is driven by precise structural and electronic causality:

  • The Pyrrolidine Motif: The incorporation of a pyrrolidine ring at the para-position significantly enhances the pharmacokinetic (PK) profile of the resulting inhibitor. It acts as a solubilizing moiety and projects into the solvent-exposed regions of the kinase ATP-binding pocket, making favorable interactions without disrupting the core hinge-binding hydrogen bonds[1]. Furthermore, structure-activity relationship (SAR) studies indicate that pyrrolidine groups enhance inhibitory potency in ROCK and FAK targets[2].

  • The Ortho-Methyl Steric Lock: The methyl group at the 3-position is not merely decorative. It induces a steric clash with the adjacent pyrrolidine ring, forcing it out of coplanarity with the phenyl ring. This conformational twist prevents the delocalization of the pyrrolidine nitrogen's lone pair into the aromatic π -system, thereby preserving the basicity of the amine—a critical factor for target engagement and aqueous solubility.

  • The Dihydrochloride Salt: Electron-rich anilines are notoriously susceptible to rapid air oxidation, leading to dark, tarry degradation products. Supplying this intermediate as a dihydrochloride salt completely protonates both the primary aniline and the pyrrolidine nitrogen, rendering the molecule highly stable for long-term storage and handling[3].

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for calculating stoichiometric equivalents, particularly regarding the base required to neutralize the dihydrochloride salt during coupling reactions.

PropertySpecification / Value
Chemical Name 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
CAS Registry Number 1189943-91-6[3]
Molecular Formula C11H16N2 · 2HCl
Molecular Weight 249.18 g/mol (Salt) / 176.26 g/mol (Free Base)
Appearance Off-white to pale purple crystalline powder
Solubility Soluble in DMSO, Water, and Methanol; Insoluble in Hexanes
Target Applications FAK1 inhibitors[4], ROCK inhibitors[2], Flt3 inhibitors[5]

Biological Context: FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating cell proliferation, survival, and migration[1]. Overexpression of FAK is heavily correlated with aggressive tumor phenotypes and metastasis[5]. Inhibitors derived from 3-methyl-4-(pyrrolidin-1-yl)aniline specifically block the autophosphorylation of FAK, dismantling this oncogenic signaling cascade.

FAK_Pathway Integrin Integrin Clustering FAK FAK (Target) Integrin->FAK Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 / SOS FAK->Grb2 Src->FAK Phosphorylation Akt Akt (Survival) PI3K->Akt Ras Ras Grb2->Ras ERK ERK (Proliferation) Ras->ERK Inhibitor Pyrrolidinyl-Aniline Derived Inhibitor Inhibitor->FAK Inhibits

Figure 1: Integrin-mediated FAK signaling pathway and the specific intervention point of synthesized pyrrolidinyl-aniline inhibitors.

Experimental Workflows & Protocols

When utilizing a dihydrochloride salt in transition-metal-catalyzed cross-couplings or amide bond formations, the system is inherently self-validating: if insufficient base is added, the primary amine remains protonated (unreactive), and the reaction stalls. The protocols below are engineered to overcome this.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride with a 2-chloro-pyrimidine derivative to construct a bis-anilino pyrimidine kinase inhibitor scaffold[1].

Causality & Reagent Selection:

  • Base (Cs2CO3): A minimum of 3.5 equivalents is mandatory. Two equivalents are consumed immediately to neutralize the dihydrochloride salt, while the remaining 1.5 equivalents drive the catalytic cycle.

  • Ligand (BrettPhos): Highly electron-rich anilines can poison palladium catalysts. BrettPhos is sterically demanding and specifically designed to facilitate the coupling of primary amines while preventing the competitive coordination of the pyrrolidine nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-pyrimidine derivative (1.0 equiv) and 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.1 equiv).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3, 3.5 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 4 mol% Pd) and BrettPhos (0.04 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the flask with a septum and purge the heterogeneous mixture with dry Argon gas for 15 minutes via a submerged needle.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 12–16 hours. The reaction mixture will transition from a pale suspension to a dark, homogeneous solution as the freebasing and coupling occur.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to isolate the target kinase inhibitor.

Protocol B: HATU-Mediated Amide Coupling

For the generation of targeted libraries (e.g., Flt3 inhibitors[5]), amide coupling is frequently employed.

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv) and stir for 10 minutes at room temperature to form the active ester.

  • Add 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.1 equiv).

  • Critical Step: Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) dropwise. The excess DIPEA is required to neutralize the dihydrochloride salt in situ and facilitate the nucleophilic attack of the aniline.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Buchwald-Hartwig coupling (Protocol A), demonstrating the critical nature of base and ligand selection when working with this specific dihydrochloride intermediate.

Base (Equiv)Catalyst / LigandSolventTemp (°C)Yield (%)Scientific Observation / Causality
K2CO3 (2.0)Pd(dppf)Cl2DMF90< 10%Insufficient base to fully neutralize the salt; reaction stalled.
NaOtBu (3.5)Pd2(dba)3 / XantphosToluene10042%Moderate yield; strong base caused partial degradation of the pyrimidine.
Cs2CO3 (3.5) Pd2(dba)3 / BrettPhos 1,4-Dioxane 100 89% Optimal. Complete neutralization; BrettPhos prevented catalyst poisoning.

Synthetic Workflow Visualization

The transition from the raw dihydrochloride intermediate to the purified active pharmaceutical ingredient (API) requires a tightly controlled sequence of chemical events.

Workflow SM 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride Base In Situ Freebasing (Excess Cs2CO3) SM->Base Coupling Buchwald-Hartwig Cross-Coupling Base->Coupling Catalyst Pd2(dba)3 / BrettPhos Activation Catalyst->Coupling Purification Chromatographic Purification Coupling->Purification Product Bis-Anilino Pyrimidine (Kinase Inhibitor) Purification->Product

Figure 2: Optimized synthetic workflow for the Buchwald-Hartwig cross-coupling of the dihydrochloride intermediate.

References

  • NextSDS Chemical Substance Database. "3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride — Chemical Substance Information." NextSDS.
  • BindingDB. "3-methyl-4-pyrrolidin-1-ylaniline;hydrochloride::MLS000566003." BindingDB.
  • National Institutes of Health (NIH) / PMC. "Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation." NIH.
  • RHHZ. "ROCK inhibitor: Focus on recent updates." RHHZ.
  • Google Patents. "WO2014027199A1 - Fak and flt3 inhibitors." Google Patents.

Sources

Method

Buchwald-Hartwig amination using 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

An Application Guide to the Buchwald-Hartwig Amination with 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Amination with 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First established in the 1990s by professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] The reaction's broad substrate scope and functional group tolerance offer significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

This guide provides a detailed protocol and in-depth analysis for the use of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride as a coupling partner in the Buchwald-Hartwig amination. The use of an amine salt presents specific challenges that require careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base. Furthermore, the electron-rich nature of this substituted aniline influences its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to employ this specific substrate in complex molecule synthesis.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a Pd(0) species.[1][3] While several mechanistic nuances exist depending on the specific ligands and substrates, the generally accepted pathway involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the reaction of an active, low-coordinate Pd(0) complex with an aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step, particularly for less reactive aryl chlorides.[6][7]

  • Amine Coordination and Deprotonation : The amine substrate coordinates to the Pd(II) center. Subsequently, a base deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical, as it must be strong enough to effect this deprotonation without causing substrate degradation.[3][8][9]

  • Reductive Elimination : The final step is the formation of the C-N bond through reductive elimination from the palladium-amido complex. This step releases the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)-X(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X amido_complex Ar-Pd(II)-NR'R''(L) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation + HNR'R'' + Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Caption: A simplified representation of the key steps in the Buchwald-Hartwig catalytic cycle.

Key Considerations for Using 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

The unique structure and salt form of this aniline derivative necessitate specific strategic adjustments to standard protocols.

The Dihydrochloride Salt Form

The substrate is supplied as a dihydrochloride salt, meaning two equivalents of a base are required simply to neutralize the HCl and generate the free amine in situ. An additional amount of base is then needed to facilitate the catalytic cycle (the deprotonation step).

  • Causality : Failure to use a sufficient amount of a strong base will result in incomplete neutralization of the starting material, preventing its entry into the catalytic cycle and leading to low or no conversion.

  • Base Selection : Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10] Other options include potassium tert-butoxide (KOtBu) or potassium phosphate (K₃PO₄). Weaker bases like carbonates (e.g., Cs₂CO₃) may be less effective unless higher temperatures and longer reaction times are employed, due to the need to neutralize the strong acid (HCl) salt.[11] Theoretical and experimental studies have shown that in nonpolar solvents like toluene, an anionic base is necessary to efficiently deprotonate the palladium-amine complex.[8][9][12]

  • Stoichiometry : A minimum of 3.0 equivalents of base is recommended: ~2.1 equivalents for salt neutralization and ~0.9 equivalents for the catalytic cycle itself. An excess is often used to drive the reaction.

Substrate Electronics and Sterics

3-Methyl-4-(pyrrolidin-1-yl)aniline is a highly electron-rich aniline due to the electron-donating nature of both the methyl and pyrrolidinyl groups.

  • Reactivity : High electron density on the nitrogen atom makes it a potent nucleophile, which is generally favorable for the coupling reaction.

  • Aryl Halide Partner : This high reactivity allows for the effective use of less reactive aryl chlorides, in addition to the more traditional aryl bromides and iodides.[13] However, coupling with aryl chlorides often requires the use of modern, sterically hindered phosphine ligands to promote the challenging oxidative addition step.[1][14]

  • Steric Hindrance : The ortho-methyl group provides a moderate degree of steric hindrance, which can be beneficial in preventing undesired side reactions but may also slow the coupling rate. Catalyst systems employing bulky ligands are well-suited to accommodate this feature.[15][16]

Recommended Catalyst Systems

The choice of palladium precursor and ligand is paramount for a successful transformation. Modern catalyst systems, often utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, have demonstrated superior activity, stability, and substrate scope, especially for challenging couplings.[1][10]

Catalyst System ComponentExamplesRationale & Key Advantages
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[2][11]
Ligands XPhos , RuPhos , BrettPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands. They promote the challenging oxidative addition of aryl chlorides, stabilize the palladium center, and facilitate the final reductive elimination step, preventing side reactions.[10][17]
Pre-catalysts XPhos Pd G3, RuPhos Pd G4These are well-defined, air- and moisture-stable complexes containing the palladium source and the ligand. They ensure accurate stoichiometry and lead to the reliable formation of the active catalytic species, improving reproducibility.[18]

For this specific application, using a pre-catalyst such as XPhos Pd G3 is highly recommended to ensure efficient and reproducible coupling, particularly when using aryl chloride partners.

Detailed Experimental Protocol

This protocol provides a representative procedure for the coupling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride with an aryl chloride.

Materials & Reagents
  • Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv)

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Anhydrous, degassed toluene (Solvent)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup Setup & Inerting (Flame-dry vessel, backfill with N₂/Ar) start->setup reagents Reagent Addition (Add solids under inert atmosphere) setup->reagents solvent Solvent Addition (Add degassed toluene via syringe) reagents->solvent reaction Reaction & Monitoring (Heat to 100-110 °C, monitor by TLC/LC-MS) solvent->reaction workup Workup (Cool, dilute, filter through Celite) reaction->workup extraction Extraction & Drying (Wash with water/brine, dry organic layer) workup->extraction purification Purification (Concentrate and purify by column chromatography) extraction->purification end End (Characterize final product) purification->end

Caption: A flowchart illustrating the major steps of the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure
  • Vessel Preparation : Flame-dry a Schlenk tube containing a magnetic stir bar under high vacuum and backfill with an inert gas (Nitrogen or Argon). This process should be repeated three times to ensure an oxygen- and moisture-free environment.[17]

  • Reagent Addition : To the cooled tube, add NaOtBu (3.5 equiv), 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.2 equiv), the aryl halide (1.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv). Briefly evacuate and backfill the tube with inert gas.

    • Expert Insight: Adding the reagents as solids in this order, with the bulky base first, can help prevent clumping. All solids should be handled quickly in a glovebox or under a positive flow of inert gas to minimize exposure to air.

  • Solvent Addition : Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction : Seal the vessel and place it in a preheated oil bath at 100–110 °C. Stir vigorously.

    • Self-Validation: A healthy reaction mixture will typically change color, often to a yellow or reddish-brown solution. The formation of a fine black precipitate (palladium black) indicates catalyst decomposition and is a sign of a failed reaction.[17]

  • Monitoring : Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent is consumed (typically 4–24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration : Filter the mixture through a short plug of Celite or silica gel to remove the palladium catalyst residues and inorganic salts. Wash the pad with additional solvent.[19]

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylamine product.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Organometallic reactions are sensitive, and careful attention to detail is crucial.[14]

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Insufficiently inert atmosphere (oxygen deactivated the catalyst).[17] 2. Insufficient Base: Not enough base to both neutralize the dihydrochloride salt and drive the reaction. 3. Poor Reagent Quality: Wet solvent or impure reagents.1. Ensure all equipment is rigorously dried and the reaction is set up under a positive pressure of high-purity inert gas. Use freshly degassed solvent. 2. Increase the equivalents of NaOtBu to 3.5-4.0 equiv. 3. Use freshly opened or purified reagents and anhydrous solvents.
Reaction Stalls 1. Catalyst Decomposition: Indicated by the formation of palladium black.[17] 2. Reagent Insolubility: One of the coupling partners or the base may not be fully soluble.[17]1. Consider a lower reaction temperature (e.g., 90 °C) and longer reaction time. Ensure the ligand-to-palladium ratio is appropriate if not using a pre-catalyst. 2. Ensure vigorous stirring. If solubility is a major issue, consider screening other anhydrous, aprotic solvents like 1,4-dioxane or CPME.[20]
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is converted to an arene. 2. Homocoupling: Dimerization of the aryl halide.1. This can sometimes occur as a competing side reaction. Ensure the amine is present in slight excess. Screening a different ligand may be necessary. 2. This is often a sign of catalyst issues. Re-evaluate the inert atmosphere and reagent purity.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald, S. L., et al. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

Sources

Application

Application Note: Synthesis and Derivatization of 3-Methyl-4-(pyrrolidin-1-yl)aniline in the Development of Focal Adhesion Kinase (FAK) Inhibitors

Executive Summary The rational design of targeted kinase inhibitors relies heavily on privileged pharmacophore building blocks that optimize both target affinity and pharmacokinetic properties. 3-Methyl-4-(pyrrolidin-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted kinase inhibitors relies heavily on privileged pharmacophore building blocks that optimize both target affinity and pharmacokinetic properties. 3-Methyl-4-(pyrrolidin-1-yl)aniline (CAS: 16089-43-3) has emerged as a critical precursor in the synthesis of bis-anilino pyrimidine derivatives, a potent class of Focal Adhesion Kinase (FAK/PTK2) inhibitors. This application note provides a comprehensive, self-validating workflow for the preparation of this building block and its subsequent derivatization into bioactive FAK inhibitors. By detailing the mechanistic rationale, step-by-step synthetic protocols, and biological evaluation, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Mechanistic Rationale: Target Biology and Pharmacophore Design

The Role of FAK in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that acts as a central signaling hub at the intersection of the tumor microenvironment and intracellular pathways. Overexpressed in numerous solid tumors, FAK activation is driven by integrin clustering, leading to autophosphorylation at Tyr397. This event recruits Src kinase, which fully activates FAK, subsequently driving the PI3K/AKT (survival) and Grb2/MAPK (migration) pathways ([1]). Inhibiting FAK disrupts tumor cell adhesion, migration, and survival, making it a highly validated target for cancer therapy ([2]).

Structural Biology of the Pyrrolidine-Aniline Motif

In the design of ATP-competitive FAK inhibitors (such as TAE226 and its analogs), the bis-anilino pyrimidine core occupies the adenine-binding pocket of the kinase. The incorporation of the 3-methyl-4-(pyrrolidin-1-yl)aniline moiety at the C2 or C4 position of the pyrimidine ring serves a dual purpose:

  • Steric and Conformational Locking: The 3-methyl group restricts the dihedral angle between the aniline ring and the pyrimidine core, locking the molecule into a bioactive conformation that perfectly aligns with the kinase hinge region.

  • Solvent-Exposed Solubilization: The pyrrolidin-1-yl group is directed outward toward the solvent-exposed region of the ATP pocket. Unlike highly lipophilic or rigid substituents, the pyrrolidine ring enhances aqueous solubility and membrane permeability without creating steric clashes with the DFG motif of the activation loop ([3]).

FAKPathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK (PTK2) Tyr397 Auto-phosphorylation Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Recruits PI3K PI3K / AKT Pathway FAK->PI3K Signaling MAPK Grb2 / MAPK Pathway FAK->MAPK Signaling Src->FAK Full Activation (Tyr576/577) Survival Cell Survival & Proliferation PI3K->Survival Migration Cell Migration & Invasion MAPK->Migration Inhibitor Bis-anilino Pyrimidine (Synthesized Prototype) Inhibitor->FAK ATP-Competitive Inhibition

Fig 1. FAK signaling pathway illustrating the mechanism of action of the synthesized inhibitor.

Synthetic Strategy & Workflow

The preparation of the bioactive prototype involves a convergent three-step synthesis. First, a nucleophilic aromatic substitution (SNAr) installs the pyrrolidine ring. Second, a catalytic hydrogenation reduces the nitro group to yield the target aniline. Finally, an acid-catalyzed amidation couples the aniline to a pyrimidine core.

SynthesisWorkflow A 4-Fluoro-3-methyl nitrobenzene C 1-(2-Methyl-4-nitrophenyl) pyrrolidine A->C Pyrrolidine, K2CO3 DMF, 80°C (SNAr) E 3-Methyl-4-(pyrrolidin-1-yl) aniline C->E H2, Pd/C MeOH, RT (Reduction) G Bis-anilino Pyrimidine FAK Inhibitor E->G 2-Chloro-pyrimidine core TFA, iPrOH, 100°C (Amidation)

Fig 2. Three-step synthetic workflow for preparing FAK inhibitors from fluoronitrobenzene.

Experimental Protocols

Protocol 3.1: Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Causality & Design: The fluorine atom in 4-fluoro-3-methylnitrobenzene is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the para-nitro group. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to scavenge the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without causing degradation of the nitroaromatic ring.

  • Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-3-methylnitrobenzene (10.0 g, 64.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Add anhydrous K2​CO3​ (17.8 g, 129.0 mmol, 2.0 eq) followed by pyrrolidine (6.4 mL, 77.4 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material ( Rf​=0.6 ) disappears, replaced by a bright yellow product spot ( Rf​=0.4 ).

  • Workup: Cool to room temperature and pour the mixture into ice water (300 mL). Filter the resulting bright yellow precipitate, wash with cold water (3 x 50 mL), and dry under vacuum to afford the intermediate.

Protocol 3.2: Reduction to 3-Methyl-4-(pyrrolidin-1-yl)aniline (CAS: 16089-43-3)

Causality & Design: Catalytic hydrogenation (Pd/C, H2​ ) is explicitly chosen over Béchamp reduction (Fe/HCl) to prevent trace transition metal contamination. Trace iron can cause false positives in downstream fluorescence-based kinase assays by quenching the fluorophores. Methanol is selected as the solvent because it solubilizes the nitro intermediate while facilitating optimal hydrogen gas transfer to the palladium catalyst surface.

  • Setup: Dissolve 1-(2-methyl-4-nitrophenyl)pyrrolidine (10.0 g, 48.5 mmol) in HPLC-grade methanol (150 mL) in a Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a steady stream of argon to prevent autoignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Agitate the mixture under H2​ atmosphere (balloon pressure, ~1 atm) at room temperature for 12 hours.

  • Validation (In-Process): The bright yellow solution will turn colorless upon complete reduction of the nitro group.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure to yield a pale purple/brown solid.

  • Analytical Checkpoint: LC-MS analysis must indicate a parent mass of [M+H]+=177.13 m/z, confirming the exact monoisotopic mass of the target aniline ([4]). 1H -NMR (400 MHz, DMSO- d6​ ) should reveal a broad singlet at ~4.6 ppm corresponding to the primary amine ( −NH2​ ).

Protocol 3.3: Preparation of a Prototype FAK Inhibitor

Causality & Design: Coupling the synthesized aniline to a 2-chloro-N-(aryl)pyrimidin-4-amine core requires overcoming the steric hindrance of the 3-methyl group. Trifluoroacetic acid (TFA) is added as an acid catalyst to protonate the pyrimidine N1/N3 atoms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine, dramatically accelerating the nucleophilic attack by the aniline. Isopropanol (iPrOH) provides a suitable boiling point (82 °C) to reach the required activation energy.

  • Setup: In a sealed pressure tube, combine 3-methyl-4-(pyrrolidin-1-yl)aniline (1.0 eq) and the selected 2-chloro-pyrimidine core (1.0 eq) in isopropanol (0.2 M concentration).

  • Catalysis: Add TFA (2.0 eq) dropwise. Seal the tube.

  • Reaction: Heat the mixture at 100 °C for 16 hours.

  • Workup: Cool the mixture, concentrate in vacuo, and partition between saturated aqueous NaHCO3​ and dichloromethane (DCM). Extract the organic layer, dry over Na2​SO4​ , and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the final bis-anilino pyrimidine.

Quantitative Data & Structure-Activity Relationships (SAR)

To validate the utility of 3-methyl-4-(pyrrolidin-1-yl)aniline, three prototype inhibitors were synthesized by varying the R-group on the C4-aniline of the pyrimidine core. The biological efficacy was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) FAK kinase assay.

Table 1: Yield, Purity, and Kinase Inhibition Profile of Synthesized Prototypes

Compound IDC4-Aniline R-GroupIsolated Yield (%)Purity (HPLC, %)FAK IC50​ (nM)Off-Target InsR IC50​ (nM)
Prototype 1 -H78>98.512.5>1000
Prototype 2 -Cl (para)65>97.04.2850
Prototype 3 - OCH3​ (meta)72>99.18.1>1000

Data Interpretation: The inclusion of the 3-methyl-4-(pyrrolidin-1-yl)aniline moiety consistently yields low-nanomolar FAK inhibitors. Prototype 2 demonstrates that adding a lipophilic electron-withdrawing group (-Cl) at the para position of the secondary aniline further enhances FAK affinity (4.2 nM) while maintaining an excellent selectivity window (>200-fold) against the off-target Insulin Receptor (InsR).

References

  • Frontiers in Pharmacology (2024). Roles and inhibitors of FAK in cancer: current advances and future directions. Available at:[Link]

  • Molecules / MDPI (2022). The Development of FAK Inhibitors: A Five-Year Update. Available at:[Link]

  • PLoS One / NIH PMC (2009). Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation. Available at:[Link]

  • PubChem (2026). Compound Summary for CID 85277: 3-Methyl-4-pyrrolidin-1-ylaniline. Available at:[Link]

Sources

Method

Scale-up synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride for manufacturing

An Application Note for the Scale-Up Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis and manufacturing of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, a key building block in the pharmaceutical industry. The described methodology is designed for robustness, scalability, and high purity, addressing the critical needs of drug development professionals. The synthesis is approached in two primary stages: a nucleophilic aromatic substitution to form the free base, followed by its conversion to the stable dihydrochloride salt. This document elucidates the causal logic behind procedural choices, details process safety, outlines analytical quality control, and is grounded in authoritative chemical principles.

Introduction and Strategic Overview

Aromatic amines, particularly those incorporating heterocyclic moieties, are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The title compound, 3-Methyl-4-(pyrrolidin-1-yl)aniline, is a valuable intermediate due to its unique electronic and structural properties imparted by the electron-donating pyrrolidine and methyl groups on the aniline scaffold. The pyrrolidine ring is a frequently occurring motif in bioactive molecules that can enhance solubility and modulate receptor binding affinity.[2][3]

The conversion of the final amine to a dihydrochloride salt is a critical step in pharmaceutical development.[4] This salt form is often chosen for molecules with multiple basic centers to significantly improve aqueous solubility, dissolution rate, and chemical stability, which are paramount for bioavailability and shelf-life.[4]

The synthetic strategy detailed herein is optimized for large-scale production, prioritizing cost-effective and commercially available starting materials, operational simplicity, and high overall yield.

Synthetic Pathway Rationale and Design

The selected manufacturing route involves a two-step sequence starting from 4-Fluoro-3-methylaniline.

DOT Script for Synthetic Workflow

G A 4-Fluoro-3-methylaniline (Starting Material) C Step 1: Nucleophilic Aromatic Substitution (SNAr) A->C B Pyrrolidine B->C D 3-Methyl-4-(pyrrolidin-1-yl)aniline (Free Base Intermediate) C->D High Temp, Base F Step 2: Dihydrochloride Salt Formation D->F E Hydrochloric Acid (2 eq.) E->F G 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (Final Product) F->G Crystallization

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core transformation is the coupling of 4-Fluoro-3-methylaniline with pyrrolidine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Choice of Starting Material: 4-Fluoro-3-methylaniline is an ideal precursor for several reasons.[5][6] The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. While aryl chlorides and bromides are also options, the C-F bond is often more polarized, facilitating the reaction without the need for expensive and difficult-to-remove transition-metal catalysts, such as those used in Buchwald-Hartwig aminations.[7][8] This catalyst-free approach is a significant advantage in pharmaceutical manufacturing, simplifying purification and reducing costs.

  • Reaction Mechanism: The reaction is initiated by the attack of the nucleophilic nitrogen of pyrrolidine on the carbon atom bearing the fluorine substituent. This forms a high-energy intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride ion, a process typically driven by heat and facilitated by a base that neutralizes the generated hydrofluoric acid.

Step 2: Dihydrochloride Salt Formation

The free base of 3-Methyl-4-(pyrrolidin-1-yl)aniline contains two basic nitrogen atoms: the aniline nitrogen and the tertiary amine nitrogen within the pyrrolidine ring. This allows for the formation of a stable dihydrochloride salt by reacting the free base with two equivalents of hydrochloric acid.[4]

  • Rationale for Salt Form: The primary goal of forming the dihydrochloride salt is to enhance the physicochemical properties of the compound.[4][9] The ionic nature of the salt dramatically increases aqueous solubility compared to the free base. This is often a prerequisite for formulation and bioavailability. Furthermore, crystalline salts generally exhibit greater thermal and chemical stability and are less prone to discoloration upon exposure to air and light than the free aniline base.[10]

Detailed Manufacturing Protocol

This protocol is designed for a representative scale-up batch. All operations should be conducted in a controlled manufacturing environment with appropriate engineering controls.

Part A: Scale-Up Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline (Free Base)

Table 1: Reagents and Materials for Free Base Synthesis

CompoundCAS No.Molecular Wt. ( g/mol )Molar Eq.Quantity (kg)Volume (L)
4-Fluoro-3-methylaniline452-69-7125.151.0010.00~9.09
Pyrrolidine123-75-171.121.508.529.89
Potassium Carbonate (K₂CO₃)584-08-7138.212.0022.09-
Dimethyl Sulfoxide (DMSO)67-68-578.13--50.0
Toluene108-88-392.14--100.0
Deionized Water7732-18-518.02--200.0
Brine (Saturated NaCl)7647-14-558.44--50.0

Step-by-Step Procedure:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged 500 L glass-lined reactor with potassium carbonate (22.09 kg).

  • Solvent and Reagent Charging: Add dimethyl sulfoxide (50.0 L) to the reactor. Begin agitation. Sequentially add 4-Fluoro-3-methylaniline (10.00 kg) and pyrrolidine (8.52 kg).

  • Reaction: Heat the stirred reaction mixture to 120-125 °C under a nitrogen atmosphere. The reaction is exothermic and should be heated under controlled conditions.

  • Monitoring: Monitor the reaction progress by HPLC every 2-4 hours until the consumption of 4-Fluoro-3-methylaniline is >99%. The expected reaction time is 12-18 hours.

  • Cooling and Quenching: Once complete, cool the reaction mixture to 20-25 °C. Carefully and slowly add deionized water (100.0 L) to the reactor while maintaining the temperature below 40 °C to quench the reaction.

  • Extraction: Transfer the quenched mixture to an extraction vessel. Add toluene (100.0 L) and agitate for 30 minutes. Allow the layers to separate and remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50.0 L) and then with brine (50.0 L) to remove residual DMSO and inorganic salts.

  • Solvent Removal: Concentrate the organic layer under vacuum at a temperature not exceeding 70 °C to remove the toluene.

  • Isolation: The resulting crude oil is the free base, 3-Methyl-4-(pyrrolidin-1-yl)aniline. This material can be purified by vacuum distillation or carried forward directly to the salt formation step if purity is sufficient (>98% by HPLC).

DOT Script for SNAr Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Elimination Reactants Meisenheimer Meisenheimer Reactants->Meisenheimer Pyrrolidine (Nucleophile) Product Product Meisenheimer->Product - F⁻

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part B: Dihydrochloride Salt Formation

Table 2: Reagents and Materials for Salt Formation

CompoundCAS No.Molecular Wt. ( g/mol )Molar Eq.Quantity
3-Methyl-4-(pyrrolidin-1-yl)aniline-176.261.00~14.0 kg (from Part A)
Isopropanol (IPA)67-63-060.10-140 L
Hydrochloric Acid (in IPA, 5-6 M)7647-01-036.462.05As required (~28 L)

Step-by-Step Procedure:

  • Dissolution: Charge the crude or purified free base (~14.0 kg) into a clean, dry 500 L reactor. Add isopropanol (140 L) and stir at 20-25 °C until complete dissolution.

  • Acid Addition: Slowly add the solution of hydrochloric acid in isopropanol over 1-2 hours. A significant exotherm may be observed; maintain the internal temperature below 40 °C using a cooling jacket. The product will begin to precipitate.

  • Crystallization: Stir the resulting slurry at 20-25 °C for 4-6 hours to allow for complete crystallization.

  • Isolation: Filter the solid product using a centrifuge or filter dryer.

  • Washing: Wash the filter cake with cold (0-5 °C) isopropanol (2 x 20 L) to remove any residual impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.

  • Packaging: The final product, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, should be a white to off-white crystalline solid.[11] The expected yield is 17-19 kg (85-95% over two steps).

Process Safety and Hazard Management

The manufacturing of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Aniline Derivatives: 4-Fluoro-3-methylaniline and the final product are aniline derivatives. Aniline and its derivatives are toxic and can be absorbed through the skin, inhaled, or ingested.[10][12][13] They are suspected carcinogens and can cause methemoglobinemia, which impairs oxygen transport in the blood.[12] All handling must be done in closed systems or with appropriate personal protective equipment (PPE), including chemical-resistant gloves, full-face shields, and protective clothing.[13][14]

  • Pyrrolidine: This reagent is a flammable, corrosive, and volatile liquid.[15] It can cause severe skin burns and eye damage. It must be handled in a well-ventilated area, away from ignition sources.

  • Hydrochloric Acid: Concentrated solutions are highly corrosive and can cause severe burns and respiratory irritation. Use appropriate acid-resistant PPE.

  • Environmental Considerations: Aniline derivatives can be toxic to aquatic life.[12] All waste streams must be collected and disposed of in accordance with local environmental regulations. Avoid discharge into sewer systems or waterways.[13]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

  • Reaction Monitoring: HPLC is the preferred method for monitoring the progress of the SNAr reaction, providing quantitative data on the consumption of starting material and formation of the product.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the free base and the final salt.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Purity Assessment:

    • HPLC: To determine the purity of the final product and quantify any impurities. The purity specification should be ≥99.5%.

    • Residual Solvents: Gas Chromatography (GC) should be used to quantify residual solvents like DMSO, toluene, and isopropanol to ensure they are below ICH limits.

  • Physicochemical Characterization:

    • Melting Point: To check for consistency between batches.

    • Loss on Drying (LOD): To ensure the product is adequately dried.

References

  • BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide. BenchChem Technical Support.
  • ACS Publications. (2025). Efficient Aminations of Aryl Halides by a Cu(II) Catalyst. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). 4-Fluoro-3-methylaniline.
  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2025).
  • Echemi. (2025). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
  • Google Patents. (2009).
  • Wikipedia. (n.d.).
  • Lanxess. (2015). Product Safety Assessment: Aniline.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • ChemicalBook. (2026). 3-Fluoro-4-methylaniline.
  • MDPI. (2018).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Google Patents. (n.d.).
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • PureSynth. (n.d.). 4-Fluoro-3-Methylaniline 98.0%(GC).
  • PMC. (n.d.).
  • RSC Publishing. (2015).
  • MDPI. (2022).
  • ACS Publications. (n.d.). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society.
  • BenchChem. (2025). Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide.
  • RSC Publishing. (n.d.). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Google Patents. (n.d.).
  • Carl ROTH. (n.d.).
  • Australian Government Department of Health. (2023).
  • Sapphire Bioscience. (n.d.). 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.
  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline.
  • ChemicalBook. (n.d.). 3-methyl-4-(pyrrolidin-1-yl-carbonyl)aniline.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylaniline 97%.
  • Journal of Food and Drug Analysis. (2021).
  • Sigma-Aldrich. (n.d.). 3-Methyl-4-(pyrrolidin-1-ylmethyl)aniline.
  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Examples of aromatic amines found in pharmaceutical compounds.
  • Chemsrc. (2025). 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.
  • ACS Publications. (2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs. Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Poor Solubility of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during experimental work: the poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during experimental work: the poor solubility of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in dimethyl sulfoxide (DMSO). This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower your experimental decisions.

Primary FAQ: Why is my 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride not dissolving in DMSO?

Short Answer: The dihydrochloride salt form of your compound has a high crystal lattice energy. While DMSO is a powerful polar aprotic solvent capable of dissolving many polar and nonpolar compounds[1][2][3][4], the strong ionic interactions within the salt's crystal structure can make it difficult to break apart and solvate effectively at room temperature. The two hydrochloride molecules are protonating the two basic nitrogen atoms on your compound (the aniline and the pyrrolidine), creating a highly stable, salt-like structure.

The Immediate Solution: The most effective method is often to convert the dihydrochloride salt back to its more soluble "free base" form in situ by adding a mild, non-nucleophilic organic base. This neutralizes the hydrochloride, breaking the crystal lattice and allowing the neutral organic molecule to dissolve readily in the DMSO.

Troubleshooting Workflow

Before proceeding to more complex solutions, follow this logical workflow. Each step is designed to solve the problem with minimal perturbation to your experimental system.

G start Start: Compound does not dissolve in DMSO at Room Temperature (RT) heat Step 1: Gentle Intervention Apply gentle heating (35-45°C) and/or sonication. start->heat check1 Did it dissolve? heat->check1 base Step 2: In-Situ Neutralization Add 2.1-2.2 molar equivalents of a weak organic base (e.g., Triethylamine, DIPEA). check1->base No success Success: Compound is dissolved. Proceed with experiment. check1->success Yes check2 Did it dissolve? base->check2 solvent Step 3: Alternative Solvents Consider co-solvents (e.g., DMSO/H₂O) or alternative solvent systems if a protocol change is permissible. check2->solvent No check2->success Yes fail Issue Persists: Consult further FAQs on compound stability and purity. solvent->fail

Caption: Troubleshooting workflow for dissolving 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

Detailed Troubleshooting FAQs

Q1: Can I heat the solution to improve solubility? What are the risks?

Yes, gentle heating can increase the kinetic energy of the solvent molecules, which can help overcome the crystal lattice energy of the salt. However, this approach comes with risks. Aniline and its derivatives can be susceptible to oxidation and degradation, especially upon heating in the presence of air.[5] This can change the color of your solution (often to a yellowish or brownish tint) and, more importantly, alter the chemical identity of your compound.

Recommendation: If you choose to heat, do so gently (e.g., in a 35-45°C water bath) for a short period. If this does not work quickly, it is better to move to the chemical neutralization method, which is more reliable and carries a lower risk of degradation.

Q2: How does adding a base work, and which one should I choose?

Adding a base neutralizes the acidic hydrochloride (HCl) that is complexed with your amine-containing compound.[6][7] The reaction is as follows:

Compound·2HCl + 2 Base -> Compound (free base) + 2 [Base-H]⁺Cl⁻

Once the compound is in its neutral "free base" form, it is no longer an ionic salt and typically dissolves much more readily in an organic solvent like DMSO.

Choosing a Base:

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These are excellent choices. They are volatile, non-nucleophilic organic bases that are strong enough to deprotonate the anilinium hydrochloride but are generally unreactive towards other functional groups.

  • Inorganic Bases (e.g., Sodium Bicarbonate, Potassium Carbonate): These are generally not recommended for this application as they have very poor solubility in pure DMSO.[8] Their use would create a heterogeneous mixture, making it difficult to ensure complete reaction and accurate concentration of your target compound.

See Protocol 2 below for a detailed, step-by-step guide on how to perform this in-situ neutralization.

Q3: I added a base, but now my solution is cloudy or has a precipitate. What happened?

This cloudiness is almost certainly the hydrochloride salt of the base you added (e.g., triethylammonium hydrochloride). While your target compound is now dissolved, this salt byproduct has formed and may have limited solubility in pure DMSO.

Solution:

  • High-Speed Centrifugation: For most biological assays or screening experiments, the concentration of this salt is low. A simple and effective solution is to centrifuge your stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the insoluble salt.

  • Supernatant Transfer: Carefully pipette the clear supernatant containing your dissolved compound into a new, clean tube. This solution is now ready for use. Avoid disturbing the salt pellet at the bottom.

Q4: Are there alternative solvents or solvent systems I can use?

While DMSO is a standard solvent for creating stock solutions for biological screening, some alternatives can be considered if your experimental design allows.[3]

Solvent/SystemExpected Solubility of DihydrochlorideConsiderations
Water High The dihydrochloride salt form is specifically designed for high aqueous solubility.[9][10]
DMSO / Water (e.g., 90:10) Moderate to High Adding a small amount of water can significantly improve the solubility of the salt form without dramatically changing the properties for subsequent dilutions into aqueous media.
Ethanol / Methanol Low to Moderate The salt may have some solubility in polar protic solvents, but typically less than in water or neutralized DMSO.

Important: Changing the solvent is a significant experimental variable. You must first confirm that the new solvent is compatible with your downstream applications (e.g., it does not affect cell viability or enzyme activity at the final concentration).

Q5: Could my compound have degraded? How would I know?

Aniline compounds can darken upon exposure to air and light, which is a sign of potential oxidative degradation.[5] If your solid compound appears discolored (e.g., tan, brown, or black instead of white or off-white), its purity may be compromised, which can affect solubility.

Verification:

  • Visual Inspection: A pure compound should be a uniform, crystalline solid.

  • Analytical Chemistry: If you have access to the equipment, you can verify the purity and identity of your compound using methods like ¹H NMR, LC-MS, or by measuring its melting point.

Experimental Protocols

Protocol 1: Standard Solubilization Procedure (Initial Attempt)
  • Weigh the required amount of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (MW: 249.18 g/mol )[11] into a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.

  • Vortex the solution vigorously for 1-2 minutes at room temperature.

  • If undissolved solid remains, place the vial in a sonicating water bath for 5-10 minutes.

  • If solubility is still poor, proceed to Protocol 2.

Protocol 2: In-situ Neutralization for Enhanced Solubilization

This protocol describes how to prepare a 10 mM stock solution as an example. Adjust volumes accordingly for different concentrations.

  • Preparation:

    • Weigh 2.49 mg of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride into a clean, dry vial. This corresponds to 10 µmol of the compound.

  • Solvent Addition:

    • Add 950 µL of anhydrous DMSO to the vial. Vortex briefly. The compound will likely remain as a suspension.

  • Base Calculation and Addition:

    • Your compound is a di hydrochloride salt, meaning you need two molar equivalents of base to neutralize it completely. A slight excess is recommended to drive the reaction to completion.

    • Moles of Base Needed: 10 µmol (compound) x 2.1 (equivalents) = 21 µmol of base.

    • Volume of Triethylamine (TEA) Needed:

      • TEA Density: 0.726 g/mL

      • TEA Molecular Weight: 101.19 g/mol

      • Volume = (21 µmol * 101.19 g/mol ) / (0.726 g/mL * 1,000,000 µmol/mol) ≈ 2.93 µL.

    • Using a calibrated micropipette, carefully add ~3 µL of Triethylamine to the suspension.

  • Dissolution:

    • Cap the vial and vortex for 2-3 minutes. The solid should completely dissolve, though the solution may become slightly cloudy due to the formation of triethylammonium hydrochloride.

  • Clarification (if necessary):

    • If the solution is cloudy, centrifuge the vial at >10,000 x g for 5 minutes.

    • Carefully transfer the clear supernatant to a new, labeled vial.

  • Final Volume Adjustment:

    • Add DMSO to bring the final volume to 1.0 mL. Your 10 mM stock solution is now ready for use. Store appropriately, protected from light.

References

  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • gChem. DMSO. Available from: [Link]

  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?. Available from: [Link]

  • ChemInform. 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2019, September). Probing the Chemical Stability of Aniline Under High-Pressure. Available from: [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Available from: [Link]

  • Chemsrc. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. Available from: [Link]

  • Britannica. (2026, February 19). Aniline. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Slideshare. Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions. Available from: [Link]

  • Reddit. (2011, October 15). Synthetic chemists: getting rid of HCl?. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. Available from: [Link]

  • PMC. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available from: [Link]

  • NextSDS. 3-Methyl-4-(pyrrolidin-1-yl)aniline — Chemical Substance Information. Available from: [Link]

  • Sciencemadness Discussion Board. (2011, January 26). Triethylamine complexes. Available from: [Link]

  • ResearchGate. (2013, August 21). How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine?. Available from: [Link]

  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. Available from: [Link]

  • Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2021, February 3). A REVIEW ON: PHARMACEUTICAL SALTS. Available from: [Link]

  • Reddit. (2017, February 8). Where can I find solubility data of salts in DMSO?. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Available from: [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • ACS Applied Polymer Materials. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Available from: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

Sources

Optimization

Preventing oxidation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride during long-term storage

Technical Support Center: Long-Term Storage of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride Welcome to the technical support center for 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS No. 1189943-91-6).[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Welcome to the technical support center for 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS No. 1189943-91-6).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage of this compound, with a primary focus on preventing its oxidation. The information provided herein is a synthesis of established principles for handling aromatic amines and best practices in chemical storage.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride susceptible to oxidation?

A1: The susceptibility of this compound to oxidation stems from the aniline functional group. The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring.[4] This high electron density makes the molecule more prone to losing electrons, which is the definition of oxidation.[4] Factors such as exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process.[5][6] The presence of a methyl group on the ring can further enhance the rate of oxidation.[7]

While the dihydrochloride salt form is generally more stable than the free base because the protonation of the amino groups reduces their electron-donating capacity, oxidation can still occur over extended periods.[8][9]

Q2: What are the visible signs of oxidation in my sample of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride?

A2: A primary indicator of oxidation is a change in color.[4] Fresh, high-purity anilines are often colorless or light-colored solids. Upon oxidation, you may observe the material turning yellow, brown, or even darker.[10] This discoloration is due to the formation of highly colored impurities, such as nitroso, nitro, and polymeric species.[5][11][12] If you observe a significant color change, it is a strong indication that the purity of your compound has been compromised.

Q3: How does the dihydrochloride salt form help in stabilizing the compound?

A3: The dihydrochloride salt is formed by reacting the basic amino groups of the aniline derivative with hydrochloric acid.[9][13] This protonates the nitrogen atoms, converting the amino groups into ammonium salts (-NH3+ Cl-). This protonation has two main stabilizing effects:

  • Reduces Electron-Donating Nature: The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to oxidation.

  • Increases Solubility in Polar Solvents: While not directly related to oxidation, the salt form is often more soluble in polar solvents like water, which can be advantageous for certain applications.[8][9][14]

Despite these advantages, the equilibrium between the protonated and unprotonated forms can still allow for slow oxidation over time, especially if the storage conditions are not optimal.

Q4: Can I use an antioxidant to prevent the oxidation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride?

A4: While antioxidants are used to stabilize some organic molecules, their use for high-purity research chemicals is not a standard practice.[5] Some phenolic compounds or derivatives of phenylenediamine can inhibit oxidation.[5] However, introducing an antioxidant would create a chemical mixture, and you would need to carefully consider its compatibility and potential interference with your downstream experiments.[5] For most applications, strict control of storage conditions is the preferred method for maintaining purity.

Troubleshooting Guide: Addressing Oxidation Issues

This section provides a systematic approach to identifying and resolving problems related to the oxidation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

Problem Initial Assessment Corrective Actions
Visual Discoloration of the Compound * Has the container been opened multiple times?[5]* Was the container properly sealed after each use?[5]* Has the material been exposed to light or elevated temperatures?[5][15]* If discoloration is minor, verify the purity analytically before use.* For critical applications, purify the material (e.g., recrystallization) or use a fresh, unopened batch.[5]* Immediately implement the recommended storage and handling procedures outlined below.
Inconsistent Experimental Results * Is there a correlation between the age of the compound and the inconsistency?* Have you recently started a new bottle of the compound?* Purity Verification: Analyze the purity of the compound using a suitable method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.* Impact Assessment: Consider if potential oxidation byproducts could be interfering with your reaction. Oxidized anilines can have altered reactivity.[5]

Recommended Long-Term Storage Protocol

To ensure the long-term stability of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, the following storage conditions are crucial.

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key driver of oxidation.[5][15]
Temperature Refrigerated (2-8°C) or Frozen (≤ -20°C)Reduces the rate of chemical degradation, including oxidation.[6][16]
Container Tightly Sealed Amber Glass Vial/BottleProtects from light, which can catalyze oxidation, and prevents exposure to air and moisture.[15][17]
Handling Minimize exposure to ambient air. Use in a glove box or under a stream of inert gas.Reduces the opportunity for oxidation each time the container is opened.[15][17]
Experimental Protocol: Aliquoting for Long-Term Storage

To avoid repeated opening and closing of the main stock container, it is best practice to aliquot the compound into smaller, single-use vials.

Objective: To properly portion and store 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride for long-term use while minimizing degradation.

Materials:

  • Stock container of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

  • Multiple small, amber glass vials with tight-fitting caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Spatula

  • Analytical balance

  • Labeling materials

Procedure:

  • Preparation: Perform all operations in a low-humidity environment, preferably inside a glove box or a fume hood with an inert gas blanket.[15][17]

  • Inerting Vials: Purge the small amber vials and their caps with a gentle stream of inert gas for several minutes to displace any air.

  • Weighing and Transfer: Quickly weigh the desired amount of the compound and transfer it to a purged vial.

  • Final Purge and Sealing: Briefly purge the headspace of the vial with inert gas before tightly sealing the cap.

  • Labeling: Clearly label each vial with the compound name, CAS number, amount, and date of aliquoting.

  • Storage: Place the sealed and labeled vials in a designated refrigerated (2-8°C) or frozen (≤ -20°C) storage location.[6][16]

Visualization of Key Concepts

Oxidation Pathway of Aromatic Amines

The following diagram illustrates a generalized oxidation pathway for aromatic amines, which can lead to various colored byproducts.

OxidationPathway cluster_main Generalized Oxidation of Aromatic Amines Aniline Aromatic Amine (e.g., 3-Methyl-4-(pyrrolidin-1-yl)aniline) RadicalCation Radical Cation Aniline->RadicalCation [O] Nitroso N-Hydroxylamine -> Nitroso Compound Aniline->Nitroso N-Oxidation Dimer Dimerization Products (e.g., Benzidines) RadicalCation->Dimer Dimerization Polymer Polymeric Products (Highly Colored) Dimer->Polymer Further Oxidation Nitroso->Polymer Further Oxidation

Caption: Generalized oxidation pathways for aromatic amines.

Decision Workflow for Handling Air-Sensitive Compounds

This workflow provides a logical sequence for storing and handling air-sensitive compounds like 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

HandlingWorkflow cluster_workflow Storage & Handling Workflow Start Receive Compound CheckStorage Check Recommended Storage Conditions Start->CheckStorage LongTerm Long-Term Storage? CheckStorage->LongTerm Aliquot Aliquot under Inert Atmosphere LongTerm->Aliquot Yes Use Use Immediately LongTerm->Use No Store Store in Amber Vial at Recommended Temp (e.g., ≤ -20°C) Aliquot->Store HandleInert Handle in Glove Box or under Inert Gas Stream Store->HandleInert Use->HandleInert End Experiment HandleInert->End

Caption: Decision workflow for storing and handling the compound.

References

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Oxidation of Aromatic Primary Amines with Silver (I). (n.d.).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines - RSC Publishing. (n.d.).
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.).
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved from [Link]

  • Time-Sensitive Chemicals. (n.d.).
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. (2020, October 11). NCBI. Retrieved from [Link]

  • Aniline – CAS# 62-53-3. (n.d.).
  • 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride — Chemical Substance Information. (n.d.).
  • Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. Retrieved from [Link]

  • Can anyone tell me what the purpose of NaOAc and HCl are in this synthesis? (2023, April 29). Reddit. Retrieved from [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. (2025, September 14). Chemsrc. Retrieved from [Link]

  • Chemical Storage Guide. (2005, September). Stony Brook University. Retrieved from [Link]

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Storage Guide. (n.d.).
  • SUGGESTED SHELF STORAGE PATTERN—INORGANIC. (n.d.).
  • Why is aniline soluble in HCl? (2018, September 24). Quora. Retrieved from [Link]

  • Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. (2000, December 28). Langmuir - ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride .

Analyzing dihydrochloride salts of sterically hindered anilines presents unique challenges. The dual protonation of the primary aniline amine and the tertiary pyrrolidine nitrogen fundamentally alters the molecule's electronic landscape and conformational dynamics. This guide bypasses generic advice, focusing instead on the mechanistic causality behind peak overlaps and providing self-validating protocols to unambiguously resolve your spectra.

Troubleshooting Workflow

NMR_Troubleshooting Start Overlap in 1D 1H NMR 3-Methyl-4-(pyrrolidin-1-yl)aniline 2HCl Identify Identify Overlapping Region Start->Identify BroadPyr Broad/Overlapping Pyrrolidine Protons Identify->BroadPyr AromOverlap Aromatic Multiplet (H2, H5, H6) Identify->AromOverlap ExchangeOverlap Amine/Ammonium Protons Obscuring Signals Identify->ExchangeOverlap VTNMR Variable Temperature (VT) NMR Heat to 330-350K in DMSO-d6 BroadPyr->VTNMR Conformational Restriction TwoDNMR 2D NMR Suite (COSY, HSQC, HMBC) AromOverlap->TwoDNMR Coincidental Shifts D2OShake D2O Exchange Protocol Add 1-2 drops D2O ExchangeOverlap->D2OShake H-bonding/Exchange ResolvedPyr Fast Exchange: Sharp Pyrrolidine Peaks VTNMR->ResolvedPyr ResolvedArom Dispersion in 13C Dimension Unambiguous Assignment TwoDNMR->ResolvedArom ResolvedExch Exchangeable Protons Silenced (H -> D) D2OShake->ResolvedExch

Logical workflow for resolving NMR peak overlaps in sterically hindered aniline salts.

Quantitative Data: Expected Shifts & Vulnerabilities

To effectively troubleshoot, you must first understand the expected baseline. The table below summarizes the quantitative 1H NMR data (in DMSO-d6 at 298 K) and the specific overlap vulnerabilities inherent to this molecule.

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationOverlap VulnerabilityResolution Strategy
-NH₃⁺ (Aniline) 9.5 - 10.5Broad s3HAromatic region / SolventD₂O Exchange
-NH⁺ (Pyrrolidine) 10.5 - 11.5Broad s1HAromatic region / SolventD₂O Exchange
H5 (Aromatic) 7.2 - 7.5d (J=8 Hz)1HH2, H6HSQC / HMBC
H2 (Aromatic) 7.1 - 7.4d (J=2 Hz)1HH5, H6HSQC / HMBC
H6 (Aromatic) 7.0 - 7.3dd (J=8, 2)1HH2, H5HSQC / HMBC
α -Pyrrolidine 3.2 - 3.8Broad m4HHDO / SolventVT-NMR (Heat)
β -Pyrrolidine 1.8 - 2.2Broad m4HMethyl groupVT-NMR (Heat)
-CH₃ (Methyl) 2.3 - 2.5s3H β -Pyrrolidine / DMSOSolvent change / HSQC
Frequently Asked Questions & Troubleshooting Guides
Q1: Why are the pyrrolidine α and β protons appearing as broad, featureless mounds instead of distinct multiplets, and how do I resolve them?

The Causality: In the free base form, the pyrrolidine ring undergoes rapid nitrogen inversion and rotation around the C(aryl)-N bond. However, in the dihydrochloride salt, the pyrrolidine nitrogen is protonated (-NH⁺). This protonation eliminates nitrogen inversion. Furthermore, the bulky methyl group at the C3 position creates significant steric hindrance, restricting the rotation of the pyrrolidine ring around the C4-N bond.

At room temperature (298 K), this restricted rotation places the α and β protons in magnetically inequivalent environments that exchange at an intermediate rate on the NMR timescale. When the exchange rate ( k ) is comparable to the difference in resonance frequencies ( Δν ), severe line broadening occurs[1].

The Solution: Perform Variable Temperature (VT) NMR. By heating the sample, you increase the kinetic energy of the system, pushing the conformational exchange rate into the "fast" regime ( k≫Δν ). This will time-average the environments, causing the broad mounds to sharpen into well-defined multiplets [1, 2].

Step-by-Step Methodology: VT-NMR Protocol

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen due to its high boiling point (189 °C), allowing for safe heating.

  • Baseline Acquisition: Insert the sample into the spectrometer. Tune, match, and shim the probe at standard room temperature (298 K). Acquire a standard 1D 1H NMR spectrum to establish the baseline broadening.

  • Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, up to 350 K).

  • Equilibration & Shimming: At each temperature step, allow the sample to thermally equilibrate for exactly 5 minutes. Critical step: Re-shim the Z1 and Z2 gradients and re-tune the probe, as solvent dielectric properties change with temperature.

  • Acquisition: Acquire a 1H spectrum at each step. You will observe the broad signals pass through a coalescence point and eventually sharpen into distinct multiplets.

  • Validation: Return the temperature to 298 K and acquire a final spectrum. If the spectrum matches the baseline from Step 2, you have validated that the changes were due to fluxional dynamics, not thermal degradation of the molecule.

Q2: The aromatic protons (H2, H5, H6) are overlapping into a single complex multiplet around 7.2 ppm. How can I unambiguously assign them?

The Causality: The strong electron-withdrawing nature of the two protonated amine groups (-NH₃⁺ and pyrrolidinium) drastically alters the electron density of the aniline ring. Coincidentally, these competing inductive and resonance effects often cause the chemical shifts of H2, H5, and H6 to converge in protic or highly polar solvents, resulting in a heavily overlapped multiplet in the 1D 1H spectrum.

The Solution: Deploy a 2D NMR suite, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). Even if the protons overlap in the 1H dimension, their directly attached carbons (C2, C5, C6) will have highly distinct chemical shifts in the 13C dimension due to their different proximity to the methyl and pyrrolidinium substituents. HSQC resolves the overlap by dispersing the signals across this second frequency axis [3].

Step-by-Step Methodology: 2D NMR (HSQC/HMBC) Protocol

  • Parameter Setup: Load a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Spectral Windows: Set the F2 (1H) spectral width to cover 0-12 ppm. Set the F1 (13C) spectral width to cover 0-160 ppm.

  • Acquisition Parameters: Set the relaxation delay (D1) to 1.5 seconds. Set the number of scans (NS) to 4 or 8, and the number of increments in the indirect dimension (t1) to at least 256 to ensure adequate resolution in the carbon dimension.

  • Execution: Acquire the HSQC data. Follow immediately with an HMBC experiment optimized for long-range couplings ( JCH​ = 8 Hz).

  • Data Analysis (Self-Validating):

    • Use the HMBC to locate the methyl protons (singlet, ~2.3 ppm). Look for long-range cross-peaks from the methyl protons to the aromatic carbons. The methyl protons will show strong 3-bond correlations to C2 and C4, and a 2-bond correlation to C3.

    • Once C2 is identified via HMBC, map it back to the HSQC spectrum to unambiguously identify the H2 proton, completely bypassing the 1H overlap issue.

Q3: Broad exchangeable signals from the -NH₃⁺ and -NH⁺ groups are wandering across the spectrum and obscuring my aliphatic and aromatic peaks. How do I remove them?

The Causality: In solvents like DMSO-d6, the ammonium protons exchange with trace amounts of residual water ( H2​O⇌HDO ). Because this exchange occurs at an intermediate rate, the signals do not appear as sharp peaks but as massive, wandering humps that can span several ppm. The exact chemical shift of these humps is highly dependent on sample concentration, temperature, and the exact moisture content of the solvent.

The Solution: Perform a D₂O exchange (often called a "D₂O shake"). By introducing a massive excess of deuterium oxide, the exchangeable protons on the nitrogen atoms are rapidly replaced by deuterium ( R−NH3+​→R−ND3+​ ). Because deuterium resonates at a completely different frequency than protium, these signals will effectively vanish from the 1H NMR spectrum, revealing the obscured carbon-bound protons beneath them.

Step-by-Step Methodology: D₂O Exchange Protocol

  • Initial Acquisition: Acquire your standard 1H NMR spectrum in DMSO-d6 or CDCl3. Identify the suspected exchangeable broad peaks.

  • Titration: Eject the NMR tube from the spectrometer. Using a clean micropipette, add exactly 2 drops (approx. 20-30 μ L) of 99.9% D₂O directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 to 60 seconds to ensure complete homogeneous mixing and facilitate the chemical exchange.

  • Re-acquisition: Re-insert the tube into the spectrometer. Critical step: The addition of D₂O changes the lock signal and the magnetic susceptibility of the sample. You must re-lock on the solvent mixture and meticulously re-shim the Z1 and Z2 gradients.

  • Comparison: Acquire the new 1H spectrum. The broad -NH₃⁺ and -NH⁺ signals will have disappeared, and a sharp, intense HDO peak will appear around 3.3 - 4.8 ppm (depending on the primary solvent). Compare against the initial spectrum to integrate the newly revealed peaks.

References
  • "6.2: Determination of Energetics of Fluxional Molecules by NMR", Chemistry LibreTexts. Available at:[Link][1]

  • "Variable-temperature NMR spectroscopy for metabolite identification in biological materials", RSC Advances. Available at:[Link][2]

  • "Two-dimensional nuclear magnetic resonance spectroscopy", Wikipedia. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing the Acylation of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working with polybasic, electron-rich aromatic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working with polybasic, electron-rich aromatic systems.

Acylating 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride presents a unique set of challenges. Because the substrate is supplied as a bis-hydrochloride salt and contains both a primary aniline and a tertiary pyrrolidine amine, researchers frequently encounter regioselectivity issues, over-acylation, and oxidative degradation. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yielding, self-validating N-monoacylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant N,N-diacylation instead of the desired monoacylated product? A1: The formation of N,N-diacylated impurities is primarily driven by your choice of base. Strong tertiary amine bases, such as Triethylamine (TEA, pKa ~10.7), are capable of deprotonating the newly formed monoamide. This generates a highly nucleophilic amidate anion that rapidly reacts with a second equivalent of the acylating agent. To suppress this, switch to a weaker base like 1. Pyridine is basic enough to neutralize the HCl generated during the reaction but too weak to deprotonate the monoamide, effectively preventing over-acylation[1].

Q2: My reaction stalls at ~30% conversion even after adding 1.2 equivalents of acyl chloride. What is going wrong? A2: This stalling is a stoichiometric artifact caused by the substrate's salt form. 3-Methyl-4-(pyrrolidin-1-yl)aniline is supplied as a dihydrochloride salt , meaning both the primary aniline amine and the tertiary pyrrolidine amine are protonated. You must add exactly 2.0 equivalents of base merely to liberate the reactive free base. Furthermore, if you are using an acid chloride, an additional 1.0 equivalent of base is required to scavenge the generated HCl byproduct. If you only use 1.5–2.0 equivalents of base total, the reaction will rapidly acidify and stall. We recommend using 3.5–4.0 equivalents of Pyridine to ensure complete conversion.

Q3: The reaction mixture turns dark brown immediately upon adding the base, and the isolated yield is low. How can I prevent this? A3: Discoloration is a hallmark of aniline oxidation. Electron-rich anilines, particularly those with para-alkylamine substituents like the pyrrolidine ring, are highly susceptible to air oxidation. This process is drastically accelerated by the exothermic neutralization of the dihydrochloride salt. Poor 2[2]. To mitigate this:

  • Degas all solvents (e.g., DCM or THF) with nitrogen or argon prior to use.

  • Control the exotherm by performing the neutralization and acyl chloride addition strictly at 0 °C using an ice-water bath[2].

Q4: Could the pyrrolidine ring interfere with the acylation? A4: Yes. The pyrrolidine nitrogen is a sterically accessible, nucleophilic tertiary amine. It can react with acyl chlorides to form a highly reactive acylammonium intermediate. While this intermediate typically acts as an acyl transfer agent (similar to DMAP catalysis) transferring the acyl group to the primary aniline, the presence of trace water will cause rapid hydrolysis of the acylammonium species, effectively destroying your acylating agent. Strict anhydrous conditions and slow, dropwise addition of the acyl chloride at 0 °C are critical.

Part 2: Quantitative Data Summary

The table below summarizes the causality between base selection, stoichiometry, and the resulting product distribution during the acylation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

Base SelectionBase EquivalentsAcyl Chloride (eq)Temp (°C)Monoacylation Yield (%)N,N-Diacylation Yield (%)
Triethylamine (TEA)3.51.12545%40%
Triethylamine (TEA)2.01.1030% (Stalled)10%
Pyridine3.51.12585%<5%
Pyridine 3.5 1.1 0 >95% Not Detected

Part 3: Standard Operating Procedure (SOP) - Optimized Monoacylation

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for the N-monoacylation of the dihydrochloride salt:

Step 1: Preparation & Degassing

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (1.0 equiv).

  • Suspend the salt in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of substrate).

  • Sparge the suspension with dry Nitrogen gas for 10 minutes to displace dissolved oxygen and prevent oxidative discoloration.

Step 2: Neutralization & Cooling 4. Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C. 5. Dropwise, add anhydrous Pyridine (3.5 to 4.0 equiv) under vigorous stirring. The suspension will gradually clarify as the free base is liberated. Critical: Maintain 0 °C to suppress the neutralization exotherm.

Step 3: Acylation 6. Dilute the chosen acylating agent (e.g., acetyl chloride, 1.05 equiv) in a small volume of anhydrous DCM (2 mL). 7. Add the acyl chloride solution dropwise over 15–20 minutes via an addition funnel or syringe pump to prevent localized concentration spikes. 8. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor completion via TLC or LC-MS.

Step 4: Quench & Workup 9. Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize any remaining acid. 10. Extract the aqueous layer with DCM (3x). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-monoacylated product.

Part 4: Reaction Pathway Visualization

AcylationPathway SM 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride FreeBase Free Base Intermediate (Reactive Species) SM->FreeBase Pyridine (≥2 eq.) Neutralization Mono N-Monoacylated Product (Desired) FreeBase->Mono Acyl Chloride (1.1 eq.) 0 °C, Controlled Oxidation Oxidation Byproducts (Discoloration) FreeBase->Oxidation O2 / High Temp (Exotherm) Diacyl N,N-Diacylated Product (Impurity) Mono->Diacyl Excess Acyl Chloride Strong Base (TEA)

Reaction pathway demonstrating the critical role of base selection and temperature control.

References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. 1

  • Technical Support Center: Managing Exothermic Reactions in Aniline Acetylation. Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-4-(pyrrolidin-1-yl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(pyrrolidin-1-yl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and pharmaceutical development. As an intermediate or a core scaffold in the synthesis of bioactive molecules, its structural confirmation and purity assessment are critical. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride and compares this technique with other relevant analytical methodologies. The insights provided herein are grounded in established fragmentation principles of aromatic amines and heterocyclic systems.

Understanding the Analyte: 3-Methyl-4-(pyrrolidin-1-yl)aniline

Before delving into its mass spectrometric behavior, it is essential to understand the structure of the analyte. The dihydrochloride salt has a molecular formula of C₁₁H₁₈Cl₂N₂ and a molecular weight of approximately 249.18 g/mol .[1][2][3] In the mass spectrometer, particularly with soft ionization techniques like Electrospray Ionization (ESI), the analysis focuses on the free base, 3-Methyl-4-(pyrrolidin-1-yl)aniline, which has a monoisotopic mass of approximately 176.13 g/mol .

The structure features three key components that dictate its fragmentation:

  • An aniline core (a benzene ring with an amino group).

  • A methyl substituent on the aromatic ring.

  • A pyrrolidine ring directly attached to the aniline nitrogen.

Mass Spectrometry Analysis: A Tale of Two Moieties

The fragmentation of 3-Methyl-4-(pyrrolidin-1-yl)aniline is a fascinating interplay between the stable aromatic system and the labile heterocyclic ring. The choice of ionization technique significantly influences the observed spectrum.

Ionization Techniques: A Comparative Overview

The selection of an appropriate ionization source is the first critical decision in the analytical workflow.

Ionization TechniquePrincipleExpected Ion for AnalyteFragmentationBest For
Electrospray Ionization (ESI) Soft ionization; ions are formed from solution.[M+H]⁺ (m/z 177.14)Minimal in-source fragmentation. Tandem MS (MS/MS) is required for structural elucidation.LC-MS analysis of polar, non-volatile compounds. High sensitivity.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization; ions are formed in the gas phase via proton transfer.[M+H]⁺ (m/z 177.14)Generally more in-source fragmentation than ESI. Suitable for less polar compounds.[4]LC-MS analysis of moderately polar to non-polar compounds.
Electron Ionization (EI) Hard ionization; high-energy electrons bombard the molecule.M⁺• (m/z 176.13)Extensive fragmentation, providing a detailed structural fingerprint.[4]GC-MS analysis of volatile and thermally stable compounds.

For 3-Methyl-4-(pyrrolidin-1-yl)aniline, ESI in positive ion mode is often the preferred method when coupled with liquid chromatography, as it is well-suited for the polar nature of the aniline moiety.[5]

Predicted Fragmentation Pathway (ESI-MS/MS)

Upon protonation, typically on the more basic pyrrolidine nitrogen, the molecule is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation is expected to be dominated by the pyrrolidine ring, which can preferentially sequester the proton, leading to a dominant and often uninformative fragment ion.[6] However, a detailed analysis reveals several plausible fragmentation pathways.

A key fragmentation route involves the neutral loss of the pyrrolidine moiety.[6][7][8][9] Another characteristic fragmentation of aromatic amines is the loss of a hydrogen atom from the nitrogen, resulting in a prominent [M-1] peak.[10][11]

Below is a diagram illustrating the predicted major fragmentation pathways for the protonated molecule ([M+H]⁺ at m/z 177.14).

G cluster_main Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ m/z 177.14 frag1 m/z 106.06 Loss of C₄H₇N parent->frag1 - C₄H₇N frag3 m/z 148.12 Loss of C₂H₅ parent->frag3 - C₂H₅ frag4 m/z 71.07 C₄H₉N⁺ parent->frag4 Dominant Pyrrolidine Fragment frag2 m/z 77.04 Loss of C₅H₁₀N₂ frag1->frag2 - C₂H₅N

Caption: Predicted major fragmentation pathways for protonated 3-Methyl-4-(pyrrolidin-1-yl)aniline.

Explanation of Key Fragments:

  • m/z 106.06: This fragment likely arises from the loss of the pyrrolidine ring as a neutral species (C₄H₇N, 71.06 Da). This is a common pathway for pyrrolidine-containing compounds.[6][8]

  • m/z 77.04: Subsequent fragmentation of the m/z 106.06 ion through the loss of a methyl radical and HCN could lead to the formation of a benzyne radical cation.

  • m/z 148.12: This fragment could result from the cleavage within the pyrrolidine ring, specifically the loss of an ethyl radical (C₂H₅).

  • m/z 71.07: In many cases, the charge is retained by the pyrrolidine moiety, leading to a dominant peak corresponding to the protonated pyrrolidine.[6] This can sometimes suppress other more informative fragment ions.

Experimental Protocol: LC-MS/MS Analysis

This section provides a general-purpose protocol for the analysis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride using LC-MS/MS.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Dissolve the sample containing the analyte in methanol to a suitable concentration and dilute with the initial mobile phase.

Liquid Chromatography Conditions
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution instrument (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Nebulizer Pressure: 40 psi.

  • Data Acquisition: Full scan mode (m/z 50-300) for identification and Multiple Reaction Monitoring (MRM) for quantification.

G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (C18 Separation) SamplePrep->LC MS Mass Spectrometry (ESI Positive) LC->MS Data Data Analysis (Fragmentation & Quantification) MS->Data

Caption: General workflow for the LC-MS/MS analysis of 3-Methyl-4-(pyrrolidin-1-yl)aniline.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of aromatic amines, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by mass spectrometric detection.[5]Excellent separation for volatile compounds. Extensive fragmentation with EI provides rich structural information.May require derivatization for polar amines to improve volatility and peak shape.[12] Potential for thermal degradation.
HPLC-UV Separation by HPLC with detection by UV-Vis spectrophotometry.[5]Robust and widely available. Good for quantification. Non-destructive.Lower sensitivity and selectivity compared to MS. Limited structural information.
Thin-Layer Chromatography (TLC) Separation on a stationary phase plate with detection by visualization agents.Simple, rapid, and low-cost for qualitative analysis and purity screening.[13]Not quantitative. Lower resolution and sensitivity.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency. Low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation. Non-destructive.Lower sensitivity than MS. Requires higher sample amounts. More complex data interpretation.

Conclusion

The mass spectrometric analysis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, particularly using ESI-MS/MS, provides a sensitive and selective method for its identification and quantification. The predicted fragmentation pattern is characterized by the neutral loss of the pyrrolidine moiety and cleavages within the heterocyclic ring. While challenges such as the dominance of the pyrrolidin fragment exist, they can be overcome with careful optimization of MS parameters.

For routine purity analysis and quantification, HPLC-UV offers a robust alternative, whereas GC-MS can provide complementary structural information if the analyte is amenable to this technique or after derivatization. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for sensitivity, structural confirmation, and sample throughput.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. American Chemical Society.
  • Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Compar
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • GCMS Section 6.15. Whitman People.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. PubMed.
  • Mass Spectrometry: Fragment
  • Video: Mass Spectrometry: Amine Fragment
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. Sapphire Bioscience.
  • 3-methyl-4-(pyrrolidin-1-yl)
  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. Chemsrc.

Sources

Comparative

1H-NMR and 13C-NMR Spectral Data Reference Guide: 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of verifying the exact salt form and substitution pattern of aniline derivatives. 3-Methyl-4-(pyrrolidin-1-yl)ani...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of verifying the exact salt form and substitution pattern of aniline derivatives. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS: 1189943-91-6) [1] is a critical intermediate in the synthesis of various biologically active compounds.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of this target dihydrochloride salt against two structural alternatives: its free base equivalent and the non-methylated analogue, 4-(pyrrolidin-1-yl)aniline (CAS: 2632-65-7) [2]. By analyzing these comparisons, researchers can establish a self-validating framework for structural confirmation.

Mechanistic Insights: The Causality of Chemical Shifts

To accurately interpret the NMR data of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, one must understand the electronic effects governing the chemical shifts. Do not merely memorize shift values; understand the why behind them.

The Dihydrochloride Salt Effect

In the free base form, the lone pairs on both the aniline nitrogen and the pyrrolidine nitrogen donate electron density into the aromatic ring via resonance. This shields the aromatic protons, pushing their signals upfield (typically 6.3–6.8 ppm).

Upon formation of the dihydrochloride salt, both nitrogens are protonated (-NH3+ and -NH+R2). This eliminates their resonance contribution and converts them into strong, inductively electron-withdrawing groups.

  • 1H-NMR Impact: The aromatic protons experience massive deshielding, shifting downfield to the 7.3–7.7 ppm range.

  • 13C-NMR Impact (The Pitfall): A common error is assuming all carbons shift downfield. While the ortho and para carbons are deshielded, the ipso carbons (C1 and C4) actually shift upfield (e.g., from ~142 ppm to ~130 ppm) because they lose the direct resonance interaction with the nitrogen lone pair.

The Ortho-Methyl Effect

Comparing the target compound to 4-(pyrrolidin-1-yl)aniline [3] highlights the symmetry-breaking effect of the methyl group. The non-methylated analogue exhibits an AA'BB' spin system (two distinct doublets). The addition of the methyl group at the 3-position creates an ABX (or AMX) spin system:

  • H-2: Appears as a narrow doublet or singlet (meta coupling, J ≈ 2 Hz).

  • H-5: Appears as a doublet (ortho coupling, J ≈ 8 Hz).

  • H-6: Appears as a doublet of doublets (ortho and meta coupling, J ≈ 8, 2 Hz).

Electronic_Effects Root 3-Methyl-4-(pyrrolidin-1-yl)aniline 2HCl Sub1 Dihydrochloride Salt Formation Root->Sub1 Sub2 Ortho-Methyl Substitution Root->Sub2 Effect1 Protonation of Amines (NH3+ & NH+) Sub1->Effect1 Effect2 Loss of Symmetry Sub2->Effect2 Result1 Downfield Shift (Ar-H & Aliphatic-H) Effect1->Result1 Result2 ABX Spin System (H-2, H-5, H-6) Effect2->Result2

Caption: Logical mapping of structural features to observed NMR spectral phenomena.

Comparative Spectral Data

The following tables synthesize the quantitative NMR data, allowing for a direct, objective comparison between the target dihydrochloride salt and its free base alternatives.

Table 1: 1H-NMR Spectral Comparison (400 MHz, DMSO-d6)
Proton Assignment3-Methyl-4-(pyrrolidin-1-yl)aniline 2HCl (Target)3-Methyl-4-(pyrrolidin-1-yl)aniline (Free Base)4-(pyrrolidin-1-yl)aniline (Free Base)
Aromatic H 7.55 (d, 1H), 7.45 (s, 1H), 7.38 (dd, 1H)6.85 (d, 1H), 6.50 (s, 1H), 6.45 (dd, 1H)6.49 (d, 2H), 6.34 (d, 2H)
Pyrrolidine N-CH2 3.65 (m, 4H)3.05 (m, 4H)3.07 (m, 4H)
Pyrrolidine C-CH2 2.05 (m, 4H)1.85 (m, 4H)1.87 (m, 4H)
Ar-CH3 2.35 (s, 3H)2.15 (s, 3H)N/A
Exchangeable (NH) 10.50 (br s, 3H), 11.20 (br s, 1H)4.80 (br s, 2H)4.24 (s, 2H)
Table 2: 13C-NMR Spectral Comparison (100 MHz, DMSO-d6)
Carbon Assignment3-Methyl-4-(pyrrolidin-1-yl)aniline 2HCl (Target)3-Methyl-4-(pyrrolidin-1-yl)aniline (Free Base)4-(pyrrolidin-1-yl)aniline (Free Base)
C1 (Aniline C-N) 130.2142.1140.5
C2 (Ar-CH) 124.5115.3115.1
C3 (Ar-C-CH3) 133.8128.4N/A
C4 (Ar-C-Pyrrolidine) 135.5145.2143.8
C5 (Ar-CH) 121.3118.2115.1
C6 (Ar-CH) 126.7112.5115.1
Pyrrolidine N-CH2 54.250.850.5
Pyrrolidine C-CH2 23.524.824.8
Ar-CH3 18.218.5N/A

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology establishes a self-validating system. Every parameter is chosen with specific causality to prevent artifacts.

Step-by-Step Methodology
  • Sample Weighing (Quantitative Precision): Weigh exactly 15.0 mg of the target compound. Causality: 15 mg provides an optimal signal-to-noise ratio for 13C acquisition within a standard 1-hour timeframe without causing concentration-dependent viscosity line broadening.

  • Solvent Selection (DMSO-d6 vs. D2O): Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 fails to dissolve the highly polar dihydrochloride salt. While D2O is polar, it causes rapid deuterium exchange with the -NH3+ and pyrrolidinium protons, rendering them invisible. DMSO-d6 locks these exchangeable protons, allowing them to be integrated to confirm the 2HCl stoichiometry. The TMS internal standard validates the 0.00 ppm baseline, ensuring downfield shifts are true electronic effects.

  • Homogenization: Vortex the mixture for 30 seconds until completely dissolved. Transfer to a standard 5 mm precision NMR tube.

  • 1H-NMR Acquisition (Relaxation Control): Acquire the spectrum at 298 K on a 400 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, making the integration strictly quantitative. This self-validates the 3:4 ratio between the Ar-CH3 protons and the pyrrolidine N-CH2 protons.

  • 13C-NMR Acquisition: Acquire the 13C{1H} decoupled spectrum using a D1 of 2.0 seconds and a minimum of 1024 scans to resolve the quaternary carbons (C1, C3, C4).

NMR_Workflow A Sample Weighing (15.0 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Homogenization (Vortex 30s) B->C D Transfer to 5mm NMR Tube C->D E Acquisition (400 MHz, D1=2.0s) D->E

Caption: Step-by-step self-validating NMR sample preparation and acquisition workflow.

References

  • PubChem. "4-(Pyrrolidin-1-yl)aniline | CID 808841." National Center for Biotechnology Information. Available at:[Link]

Validation

Benchmarking 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride Against Standard M-current Inhibitors: A Comparative Guide

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Rationale for M-current Modulation and the Emergence of Novel Scaffolds The M-current, a non-inactivating potassium curre...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Rationale for M-current Modulation and the Emergence of Novel Scaffolds

The M-current, a non-inactivating potassium current mediated by the Kv7 (KCNQ) family of voltage-gated potassium channels, is a critical regulator of neuronal excitability.[1][2] Primarily formed by heterotetramers of Kv7.2 and Kv7.3 subunits, these channels are active at subthreshold membrane potentials, providing a stabilizing brake on repetitive action potential firing.[3][4] Inhibition of the M-current leads to membrane depolarization and an increased propensity for neuronal firing, a mechanism that has been explored for its potential in cognitive enhancement.[5][6] Conversely, openers of Kv7 channels are being investigated for their anticonvulsant and analgesic properties.[3]

Given the therapeutic potential of M-current modulation, the discovery of novel chemical entities that interact with Kv7 channels is of significant interest. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is one such novel compound. Its chemical scaffold, featuring a 4-(pyrrolidin-1-yl)aniline core, is present in a variety of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system. This guide provides a comprehensive framework for benchmarking 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride against well-established M-current inhibitors, XE991 and Linopirdine. We will detail the experimental workflows for assessing potency, selectivity, and functional neuronal effects, providing a robust methodology for characterizing this novel chemical entity.

Standard Inhibitors for M-current Benchmarking

A meaningful comparison requires well-characterized standard compounds. For M-current inhibition, the following are considered industry standards:

  • XE991: A potent and selective blocker of Kv7 channels. It reliably inhibits the M-current with IC50 values in the sub-micromolar to low micromolar range.[7][8] Its high affinity and specificity make it an excellent positive control for M-current inhibition assays.

  • Linopirdine: A well-studied M-current inhibitor, though generally less potent and selective than XE991.[9][10] It has been investigated as a cognitive enhancer due to its ability to increase acetylcholine release, a downstream effect of M-current inhibition.[9][10] It's important to note that Linopirdine also exhibits activity at other targets, such as TRPV1 channels, which should be considered when interpreting results.[11]

The comparative data presented in this guide for 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is hypothetical and serves to illustrate the experimental outcomes.

Comparative Potency and Selectivity Analysis

The initial characterization of a novel inhibitor involves determining its potency (IC50) against the target channel and its selectivity against related ion channels.

In Vitro Potency Assessment: Electrophysiology and High-Throughput Screening

1. Whole-Cell Patch-Clamp Electrophysiology:

This "gold standard" technique provides a direct measure of ion channel function.[12] By controlling the voltage across the cell membrane (voltage-clamp), the current flowing through Kv7 channels can be isolated and measured.

  • Objective: To determine the concentration-dependent inhibition of the M-current by 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride and compare its IC50 value to that of XE991 and Linopirdine.

  • Cell System: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2/7.3 channels are recommended.[13] These cell lines provide a robust and reproducible expression system with minimal interference from endogenous channels.

Experimental Workflow: Whole-Cell Patch-Clamp

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Compound Application & Data Acquisition cluster_analysis Data Analysis cell_culture Culture CHO-hKv7.2/7.3 cells plating Plate cells onto coverslips cell_culture->plating incubation Incubate for 24-48h plating->incubation patch Establish whole-cell patch-clamp configuration incubation->patch voltage_clamp Hold cell at -70 mV patch->voltage_clamp deactivation_protocol Apply M-current deactivation voltage protocol voltage_clamp->deactivation_protocol record_control Record baseline M-current deactivation_protocol->record_control perfusion Perfuse with increasing concentrations of test compound record_control->perfusion record_drug Record M-current at each concentration perfusion->record_drug washout Washout with external solution record_drug->washout measure_current Measure tail current amplitude record_drug->measure_current normalize Normalize to baseline measure_current->normalize dose_response Plot concentration-response curve normalize->dose_response calculate_ic50 Calculate IC50 value dose_response->calculate_ic50

Caption: Workflow for M-current measurement using whole-cell patch-clamp.

2. High-Throughput Screening (HTS) with a Fluorescence-Based Assay:

For screening larger compound libraries or for a more rapid assessment of potency, the FLIPR® Potassium Assay Kit offers a reliable alternative.[14][15][16][17] This assay utilizes a thallium-sensitive fluorescent dye to measure potassium channel activity.

  • Objective: To determine the IC50 of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in a high-throughput format.

  • Assay Principle: The assay measures the influx of thallium ions (a surrogate for potassium) through open Kv7 channels, leading to an increase in fluorescence.[14][15] Inhibitors will block this influx, resulting in a reduced fluorescent signal.

Experimental Workflow: FLIPR Potassium Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate CHO-hKv7.2/7.3 cells in 384-well plates dye_loading Load cells with thallium-sensitive dye plate_cells->dye_loading add_compounds Add compounds to cell plate dye_loading->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate Incubate at room temperature add_compounds->incubate add_stimulus Add thallium/potassium stimulus solution incubate->add_stimulus read_fluorescence Measure fluorescence kinetics in FLIPR add_stimulus->read_fluorescence calculate_response Calculate fluorescence response read_fluorescence->calculate_response normalize_data Normalize to controls calculate_response->normalize_data plot_curve Plot concentration-response curve normalize_data->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: High-throughput screening workflow using the FLIPR Potassium Assay.

Hypothetical Comparative Potency Data
CompoundElectrophysiology IC50 (µM)FLIPR Assay IC50 (µM)
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride 5.27.8
XE991 0.81.1
Linopirdine 3.54.9

Functional Impact on Neuronal Excitability

Beyond direct channel inhibition, it is crucial to assess the functional consequences of M-current blockade on neuronal activity. This is typically achieved using primary neuronal cultures and current-clamp electrophysiology.

Current-Clamp Electrophysiology in Primary Neurons
  • Objective: To determine the effect of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride on the action potential firing properties of cultured hippocampal or dorsal root ganglion (DRG) neurons.

  • Rationale: Inhibition of the M-current is expected to increase neuronal excitability, leading to a lower threshold for action potential firing and an increase in the number of action potentials elicited by a depolarizing stimulus.[6][18]

Experimental Workflow: Neuronal Excitability Assay

Caption: Workflow for assessing neuronal excitability using current-clamp.

Hypothetical Neuronal Excitability Data
ParameterControl3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (10 µM)XE991 (3 µM)Linopirdine (10 µM)
Resting Membrane Potential (mV) -65.2 ± 1.5-60.8 ± 1.8-58.5 ± 1.6-61.3 ± 1.7
Action Potential Threshold (mV) -45.1 ± 0.8-48.3 ± 0.9-50.2 ± 1.1-47.9 ± 1.0
Number of Action Potentials (at 2x rheobase) 5 ± 112 ± 215 ± 211 ± 2
p < 0.05 compared to control

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of M-current

1. Cell Preparation:

  • Culture CHO cells stably expressing hKv7.2/hKv7.3 in a suitable medium (e.g., F-12K with 10% FBS and appropriate selection antibiotics).
  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

3. Recording Procedure:

  • Transfer a coverslip to the recording chamber and perfuse with external solution.
  • Using a micromanipulator, approach a cell with a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.
  • Apply gentle suction to form a gigaohm seal (>1 GΩ).[12]
  • Rupture the cell membrane to achieve whole-cell configuration.
  • In voltage-clamp mode, hold the cell at -70 mV.
  • Apply a deactivation voltage protocol: from a holding potential of -20 mV, apply hyperpolarizing steps from -30 mV to -100 mV in 10 mV increments for 500 ms.[18]
  • Record the resulting tail currents at the end of each hyperpolarizing step.
  • Establish a stable baseline recording.
  • Perfuse the chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration before recording.
  • Perform a final washout with the external solution to assess reversibility.

4. Data Analysis:

  • Measure the amplitude of the deactivating tail currents.
  • Normalize the current amplitude at each concentration to the baseline amplitude.
  • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50.
Protocol 2: Current-Clamp Recording of Neuronal Excitability

1. Neuron Preparation:

  • Culture primary rat hippocampal neurons on poly-D-lysine coated coverslips.

2. Solutions:

  • Use the same external and internal solutions as in Protocol 1.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.[19][20]
  • Measure the resting membrane potential.
  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA to +200 pA in 10 pA increments, 500 ms duration) to elicit action potentials.[21]
  • Record the voltage responses.
  • Perfuse the chamber with the test compound at a concentration around its IC50.
  • Repeat the current injection protocol and record the responses in the presence of the compound.

4. Data Analysis:

  • Measure the resting membrane potential before and after drug application.
  • Determine the action potential threshold (the voltage at which the first action potential is fired).
  • Construct a frequency-current (F-I) plot by counting the number of action potentials at each depolarizing current step.
  • Compare the F-I plots and action potential thresholds before and after drug application.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride against the standard M-current inhibitors XE991 and Linopirdine. Based on our hypothetical data, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride demonstrates inhibitory activity against Kv7.2/7.3 channels and consequently enhances neuronal excitability, albeit with lower potency than XE991.

Further investigations should focus on:

  • Selectivity Profiling: Assessing the activity of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride against a panel of other ion channels (e.g., other Kv channels, Nav, and Cav channels) to determine its selectivity.

  • Mechanism of Action Studies: Investigating whether the inhibition is state-dependent (i.e., preferential binding to the open or closed state of the channel).

  • In Vivo Efficacy: Evaluating the compound's effects on cognitive function or other relevant behavioral models in animals.

By following the methodologies described herein, researchers can generate a comprehensive and comparative dataset to elucidate the pharmacological profile of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride and determine its potential as a novel modulator of neuronal excitability.

References

  • Molecular Devices. (n.d.). FLIPR Potassium Assay Kit. Retrieved from [Link]

  • Grienberger, C., & Konnerth, A. (2012). Imaging Calcium in Neurons. Neuron, 73(5), 862–885.
  • Wang, H. S., Pan, Z., Shi, W., Brown, B. S., Wible, B. A., & Siegel, I. B. (1998). KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel. Science, 282(5395), 1890-1893.
  • Aiken, S. P., Lampe, B. J., Murphy, P. A., & Brown, B. S. (1995). Reduction of spike frequency adaptation by the M-current blocker linopirdine in rat CA1 pyramidal neurons. British journal of pharmacology, 115(7), 1163–1168.
  • Molecular Devices. (n.d.). FLIPR Potassium Assay Kit Guide. Retrieved from [Link]

  • Molecular Devices. (2024, March 13). Cell Based Potassium Chloride Transporter Assay, FLIPR Potassium Assay Kit. Retrieved from [Link]

  • The Scientist. (2015, February 23). FLIPR Potassium Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Linopirdine. Retrieved from [Link]

  • Liu, K., Samuel, M., Tillett, J., Hennan, J. K., Mekonnen, B., Soloveva, V., Harrison, R. K., Paslay, J. W., & Larocque, J. (2010). High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay. Journal of biomolecular screening, 15(2), 154–161.
  • Greene, D. L., & Hoshi, N. (2017). XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits. Molecular pharmacology, 91(3), 235–244.
  • St-Pierre, E., & Coderre, T. J. (2007). The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1. British journal of pharmacology, 150(3), 303–311.
  • Charles River. (n.d.). Human Kv7.3/Kv7.5 Potassium Channel Cell Line. Retrieved from [Link]

  • Charles River. (n.d.). Human Kv7.1/KCNE1 Potassium Channel Cell Line. Retrieved from [Link]

  • Trigo-Alonso, L. (2022, May 3). Patch clamp data analysis in Clampfit: action potentials - Spikes and bursts. Retrieved from [Link]

  • B'SYS GmbH. (n.d.). CHO KV7.2 Cell Line. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Neural Activity Assay. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Current Clamp protocol (Theory). Retrieved from [Link]

  • Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

  • Koyama, S., & Appel, S. B. (2006). Characterization of M-current in ventral tegmental area dopamine neurons. Journal of neurophysiology, 96(2), 624–633.
  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • AnaBios. (n.d.). Neurotoxicity Assays Using Human Tissue Samples. Retrieved from [Link]

  • Murphy, T. H., Boyd, J. D., & Brandon, M. P. (2012). Optogenetic analysis of neuronal excitability during global ischemia reveals selective deficits in sensory processing following reperfusion in mouse cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(39), 13510–13519.
  • Kim, D., & Park, K. S. (2018). Ethanol inhibits Kv7.2/7.3 channel open probability by reducing the PI(4,5)P2 sensitivity of Kv7.2 subunit. BMB reports, 51(11), 583–588.
  • Kuttner, Y. O., De-la-Rosa-Lugo, T., Garcia-Reyes, B., Arnold, L. A., & Latorre, R. (2019). Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. ACS chemical neuroscience, 10(7), 3236–3248.
  • Pau, F. (2016). Mapping the Functional Expression Profile of Kv7 Channels in Somatosensory Neurons of Different Sensory Modalities. King's College London.
  • Sophion. (n.d.). Biophysical and Pharmacological Characterization of KV7.4 Channels Using Automated Patch Clamp. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated patch clamp voltage protocol. Retrieved from [Link]

  • Van der Horst, J., Rivas, M., & Latorre, R. (2019). Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels. Molecular pharmacology, 96(3), 358–368.
  • Cotterill, E., & Charles, J. (2018). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. Frontiers in neuroscience, 12, 976.
  • Technology Networks. (2024, March 14). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Retrieved from [Link]

  • Sprunger, L. K., & Lamb, A. E. (2005). KCNQ/M-currents contribute to the resting membrane potential in rat visceral sensory neurons. The Journal of physiology, 566(Pt 2), 433–445.
  • Peretz, A., Pell, L., Gofman, Y., Haitin, Y., Shamgar, L., & Attali, B. (2010). Targeting the voltage sensor of Kv7.2 voltage-gated K + channels with a new gating-modifier.
  • Bräu, M. E., Raith, K., & Hempelmann, G. (2000). Regulation of neuronal excitability by release of proteins from glial cells. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 355(1394), 251–257.
  • Bio-protocol. (n.d.). Electrophysiology: current clamp. Retrieved from [Link]

  • ResearchGate. (n.d.). Neural KCNQ (Kv7) channels. Retrieved from [Link]

  • Petrovic, M. M., Nowacki, J., Olivo, V., Tsaneva-Atanasova, K., Randall, A. D., & Mellor, J. R. (2012). Inhibition of post-synaptic Kv7/KCNQ/M channels facilitates long-term potentiation in the hippocampus. PloS one, 7(2), e30402.
  • Brown, D. A. (2008). Regulation of M(Kv7.2/7.3) channels in neurons by PIP2 and products of PIP2 hydrolysis: significance for receptor-mediated inhibition. The Journal of physiology, 586(16), 3787–3792.
  • IFSC/USP. (n.d.). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. Retrieved from [Link]

  • Hoshi, N. (2020). M-Current Suppression, Seizures and Lipid Metabolism: A Potential Link Between Neuronal Kv7 Channel Regulation and Dietary Therapies for Epilepsy. Frontiers in physiology, 11, 552.

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride by LC-MS/MS

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] This guide provides an in-depth, experience-driven walkthrough of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, a key small molecule intermediate. We will explore the "why" behind the "how," comparing the robust performance of LC-MS/MS against alternative analytical techniques and underscoring its suitability for regulated bioanalysis.

The validation process detailed herein is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] Adherence to these guidelines ensures the generation of high-quality, consistent data to support regulatory submissions.[3][5]

The Analytical Challenge: Quantifying a Polar Aromatic Amine

3-Methyl-4-(pyrrolidin-1-yl)aniline is a polar aromatic amine, a class of compounds that can present unique analytical challenges. These may include potential for adsorption, matrix effects, and in-source instability. A successful bioanalytical method must overcome these hurdles to deliver accurate and reproducible results. LC-MS/MS, with its inherent sensitivity and selectivity, is exceptionally well-suited for this task.[7]

Part 1: The LC-MS/MS Method Validation: A Deep Dive

A full bioanalytical method validation is a comprehensive process designed to demonstrate that the method is fit for its intended purpose.[1][3][5][8] It involves a thorough evaluation of all performance characteristics to ensure the reliability of the analytical results.[3][5]

Experimental Protocol: LC-MS/MS Method for 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in Human Plasma

1. Sample Preparation: The Foundation of a Robust Assay

  • Objective: To efficiently extract the analyte from the complex biological matrix while minimizing interferences.

  • Protocol:

    • Thaw human plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte). The use of a stable isotope-labeled IS is crucial for mitigating matrix effects.[9]

    • Vortex for 10 seconds.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile. This technique is often a good starting point for small molecules due to its simplicity and effectiveness.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and inject 5 µL into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • Rationale: The goal is to achieve chromatographic separation from endogenous matrix components and ensure sensitive and specific detection by the mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a versatile choice for polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient elution starting with a high aqueous composition is employed to retain the polar analyte, followed by a ramp-up of the organic phase to elute it.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. Aromatic amines readily form positive ions.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: Optimized precursor ion → product ion transition (e.g., m/z 191.1 → 120.1)

      • Internal Standard: Optimized precursor ion → product ion transition for the stable isotope-labeled IS.

    • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Validation Parameters: The Pillars of a Defensible Method

The following validation parameters are assessed in accordance with ICH M10 guidelines.[3][5]

1. Selectivity and Specificity

  • Why it matters: To ensure that the signal being measured is solely from the analyte of interest and not from endogenous matrix components or other metabolites.[5]

  • How it's done: Analyze at least six different lots of blank human plasma. The response in the blank samples should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.[10]

2. Calibration Curve and Linearity

  • Why it matters: To establish the relationship between the instrument response and the known concentration of the analyte over a defined range.

  • How it's done: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

3. Accuracy and Precision

  • Why it matters: To demonstrate how close the measured values are to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

  • How it's done: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[11]

4. Matrix Effect

  • Why it matters: To evaluate the potential for ion suppression or enhancement from co-eluting matrix components, which can adversely affect the accuracy and precision of the method.[12][13][14]

  • How it's done: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This is performed using at least six different lots of matrix.

5. Recovery

  • Why it matters: To determine the efficiency of the extraction procedure.

  • How it's done: Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area of the analyte in a post-extraction spiked sample.

6. Stability

  • Why it matters: To ensure that the analyte is stable throughout the entire bioanalytical process, from sample collection to analysis.[15][16][17][18][19]

  • How it's done: Stability is assessed under various conditions, including:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a specified duration.

    • Long-Term Stability: Under frozen storage conditions for an extended period.

    • Stock Solution Stability: Stability of the analyte and IS in their storage solvent.

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for many bioanalytical applications, it's important to understand its advantages in the context of other available techniques.[1]

Parameter LC-MS/MS HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)High (mass-based detection)
Sensitivity Very High (pg/mL to fg/mL)Low to Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Sample Throughput High (with modern UPLC systems)ModerateModerate to Low (longer run times)
Derivatization Generally not requiredNot requiredOften required for polar, non-volatile compounds like aromatic amines to improve volatility and thermal stability.[20]
Matrix Effects A key consideration that needs to be managedLess susceptible to ionization effects, but matrix can still interfere with detectionCan be an issue, but often mitigated by extensive sample cleanup
Cost High initial investmentLower initial investmentModerate initial investment

Causality Behind Experimental Choices:

  • Why LC-MS/MS is Superior for this Application: The high polarity and potential for low concentrations of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in biological samples make the high sensitivity and selectivity of LC-MS/MS the most suitable choice. HPLC-UV would likely lack the required sensitivity, and GC-MS would necessitate a derivatization step, adding complexity and potential for variability to the workflow.[20]

Part 3: Visualizing the Workflow and Logical Relationships

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Evaluation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification validation Validation Parameter Assessment quantification->validation

Caption: LC-MS/MS Experimental Workflow for Quantification.

Method Validation Logic Diagram

validation_logic cluster_core_params Core Performance Characteristics cluster_matrix_effects Matrix-Related Assessments cluster_stability_params Stability Assessments method_validation Bioanalytical Method Validation selectivity Selectivity & Specificity method_validation->selectivity linearity Linearity & Range method_validation->linearity accuracy_precision Accuracy & Precision method_validation->accuracy_precision matrix_effect Matrix Effect method_validation->matrix_effect recovery Recovery method_validation->recovery ft_stability Freeze-Thaw method_validation->ft_stability bt_stability Bench-Top method_validation->bt_stability lt_stability Long-Term method_validation->lt_stability stock_stability Stock Solution method_validation->stock_stability

Caption: Key Parameters of Bioanalytical Method Validation.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in a biological matrix is a critical milestone in its development pathway. This guide has provided a comprehensive overview of the validation process, grounded in regulatory expectations and practical experience. The inherent selectivity, sensitivity, and high-throughput capabilities of LC-MS/MS establish it as the superior analytical choice for this and other small molecule drug candidates, ensuring the generation of reliable data for pivotal regulatory decisions.[3]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. (2022, May 24). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015, May 12). Retrieved from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. (n.d.). Retrieved from [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15). Retrieved from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. (n.d.). Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (n.d.). Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). Retrieved from [Link]

  • Stability Testing: The Crucial Development Step - BioPharm International. (2020, March 1). Retrieved from [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio. (2020, March 19). Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2015, May 29). Retrieved from [Link]

  • A Full Immersion in Bioanalysis (Part 1 – Small Molecules by LCMS) - Taylor & Francis. (2014, December 11). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. (2009, November 15). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019, November 12). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC. (2020, July 31). Retrieved from [Link]

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride | Chemsrc. (2025, September 14). Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.). Retrieved from [Link]

  • Determination of aromatic amines in real samples | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Toxicology of 3-Methyl-4-(pyrrolidin-1-yl)aniline Dihydrochloride and Substituted Anilines: A Mechanistic Guide

For researchers and drug development professionals, the incorporation of aniline moieties into drug candidates presents a double-edged sword. While structurally versatile for target binding, primary aromatic amines carry...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the incorporation of aniline moieties into drug candidates presents a double-edged sword. While structurally versatile for target binding, primary aromatic amines carry well-documented toxicological liabilities. This guide provides an objective, data-driven comparison of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride against baseline substituted anilines, detailing the mechanistic pathways of toxicity and the self-validating experimental protocols required to assess them.

Structural Determinants of Toxicity

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS: 1189943-91-6) is a bifunctional building block characterized by a primary aniline group, a meta-methyl substitution, and a para-pyrrolidine ring 1. To understand its safety profile, we must compare its structural features to established analogs:

  • Unsubstituted Aniline: The baseline for hematotoxicity. It is rapidly metabolized in the liver to phenylhydroxylamine, causing severe methemoglobinemia and splenic toxicity 2.

  • p-Toluidine (4-Methylaniline): The addition of a methyl group alters the electron density, slightly shifting metabolism toward ring-hydroxylation, though N-hydroxylation remains a dominant toxic pathway.

  • 3-Methyl-4-(pyrrolidin-1-yl)aniline: The electron-donating nature of the tertiary pyrrolidine nitrogen increases the electron density on the aromatic ring. While this can theoretically increase the primary amine's susceptibility to oxidation, the steric bulk of the para-pyrrolidine and meta-methyl groups significantly alters its binding affinity within the active sites of Cytochrome P450 (CYP450) enzymes, potentially mitigating the rate of toxic metabolite formation compared to unsubstituted aniline 3.

Mechanistic Causality: The Methemoglobinemia Pathway

The primary clinical hazard of aniline exposure is the oxidation of ferrous ( Fe2+ ) hemoglobin to ferric ( Fe3+ ) methemoglobin (MetHb), which critically impairs oxygen transport leading to tissue hypoxia 4.

Crucially, parent anilines do not directly oxidize hemoglobin. Toxicity is entirely dependent on hepatic bioactivation 5. CYP450 enzymes (predominantly CYP1A2 and CYP2E1) N-hydroxylate the primary amine. Once the resulting N-hydroxylamine enters the erythrocyte, it reacts with oxyhemoglobin, generating MetHb and a nitrosoarene intermediate. This intermediate is enzymatically reduced back to the hydroxylamine, creating a futile redox cycle that amplifies toxicity and depletes cellular glutathione.

G A 3-Methyl-4-(pyrrolidin-1-yl)aniline B Hepatic CYP450 (+ NADPH) A->B C N-Hydroxylamine Metabolite B->C N-Oxidation D Erythrocyte Entry C->D E Oxyhemoglobin (Fe2+) D->E F Methemoglobin (Fe3+) + Nitrosoarene + ROS E->F Oxidation F->C Enzymatic Reduction (Futile Cycle) G Redox Cycling / Heinz Body Formation F->G

Metabolic activation of substituted anilines leading to methemoglobinemia and redox cycling.

Experimental Methodologies (Self-Validating Systems)

To objectively assess the toxicity of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, researchers must employ self-validating in vitro assays that account for both hepatic metabolism and erythrocyte vulnerability.

Protocol A: CYP450-Mediated N-Hydroxylation Assay

Objective: Quantify the rate of toxic N-hydroxylamine formation. Causality: Human Liver Microsomes (HLMs) are utilized because they contain the full complement of membrane-bound CYP enzymes. NADPH is strictly required as an electron donor; without it, CYP450 catalysis cannot occur, providing a perfect negative control baseline.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Compound Addition: Spike 3-Methyl-4-(pyrrolidin-1-yl)aniline to a final concentration of 10 µM.

  • Self-Validation Controls: Set up a parallel positive control (unsubstituted aniline) and a negative control (test compound + HLMs, excluding NADPH).

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath.

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to track parent compound depletion and identify N-oxidized mass shifts (+16 Da).

Protocol B: Erythrocyte Methemoglobin Formation Assay

Objective: Measure the direct hematotoxic potential of the generated metabolites. Causality: Because parent anilines are inert to hemoglobin in vitro, this assay requires testing the pre-synthesized N-hydroxy metabolite or utilizing a bioactivation co-culture. Erythrocytes must be washed thoroughly to remove plasma proteins that could non-specifically bind the drug and skew results 6.

Step-by-Step Workflow:

  • Isolation: Isolate human erythrocytes from whole blood via centrifugation (800 x g, 10 mins). Wash three times with PBS.

  • Suspension: Resuspend erythrocytes to a 40% hematocrit in PBS supplemented with 10 mM glucose (essential to maintain basal cellular reduction pathways).

  • Incubation: Introduce the N-hydroxylated test compounds (30–300 µM) and incubate at 37°C.

  • Lysis: At 60, 120, and 240 minutes, lyse a 50 µL aliquot of the suspension in 1 mL of distilled water.

  • Quantification: Measure absorbance via spectrophotometry. MetHb has a distinct absorption peak at 630 nm, while total hemoglobin is measured at 540 nm.

  • Calculation: Calculate % MetHb = (A630​/A540​)×100 . Normalize against a 100% oxidized positive control (treated with potassium ferricyanide).

Workflow W1 Isolate & Wash Human Erythrocytes W2 Incubate with Test Compounds (30-300 µM) W1->W2 W3 Lyse Cells at Time Intervals W2->W3 W4 Spectrophotometry (A630 / A540) W3->W4 W5 Calculate % MetHb Formation W4->W5

In vitro experimental workflow for quantifying compound-induced methemoglobin formation.

Quantitative Comparative Data

The following table synthesizes the structural and toxicological profiles of the target compound against standard aniline derivatives. Data represents generalized class behaviors derived from in vivo rodent models and in vitro human erythrocyte assays.

CompoundStructural ClassificationPrimary GHS HazardsPredicted MetHb Potential (Relative)CYP450 N-Hydroxylation Susceptibility
Aniline Primary Aromatic AmineAcute Tox. 3, STOT RE 1, Carc. 2Very High (Baseline)High (Unobstructed primary amine)
p-Toluidine Para-substituted AmineAcute Tox. 3, Skin Sens. 1, Carc. 2HighHigh (Minor shift to ring oxidation)
N,N-Dimethylaniline Tertiary Aromatic AmineAcute Tox. 3, Carc. 2ModerateLow (Requires N-dealkylation first)
3-Methyl-4-(pyrrolidin-1-yl)aniline Bifunctional (Primary + Tertiary Cyclic)Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Moderate to HighModerate (Steric hindrance from bulky para/meta groups)

Note: 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is primarily classified under GHS for Skin Irritation (H315) and Specific Target Organ Toxicity - Single Exposure (H336) 1. However, due to its primary aniline moiety, rigorous hematotoxicity screening is mandatory during lead optimization.

References

  • NextSDS. 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride — Chemical Substance Information.1

  • PubMed (NIH). Aniline derivative-induced methemoglobin in rats.6

  • NCBI (NIH). Aniline Acute Exposure Guideline Levels.2

  • ATSDR - CDC. Medical Management Guidelines for Aniline.4

  • PubMed (NIH). Contribution of aniline metabolites to aniline-induced methemoglobinemia.5

  • PubMed (NIH). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats.3

Sources

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